4-Nitrothiophene-2-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-nitrothiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO4S2/c5-12(9,10)4-1-3(2-11-4)6(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMGHGGPZKZYNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1[N+](=O)[O-])S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591966 | |
| Record name | 4-Nitrothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40358-04-1 | |
| Record name | 4-Nitro-2-thiophenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40358-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrothiophene-2-sulfonyl chloride | |
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Foundational & Exploratory
physicochemical properties of 4-nitrothiophene-2-sulfonyl chloride
[1][2]
Executive Summary
4-Nitrothiophene-2-sulfonyl chloride (CAS 40358-04-1) is a high-reactivity electrophilic building block utilized primarily in the synthesis of sulfonamide-based antimicrobials and antitumor agents. Distinguished by the electron-withdrawing nitro group at the 4-position, this compound exhibits enhanced electrophilicity at the sulfonyl center compared to its non-nitrated thiophene analogs.
Critical Technical Insight: Researchers must be aware that commercial supplies of this compound are frequently mixtures containing the 5-nitro isomer (typically in a ~1.4:1 ratio) or are substituted derivatives (e.g., 5-chloro-4-nitrothiophene-2-sulfonyl chloride). Pure isolation of the 4-nitro isomer requires specific fractional crystallization or chromatographic protocols. This guide details the physicochemical properties, reactivity profile, and handling protocols necessary to utilize this reagent effectively in high-fidelity synthesis.
Chemical Identity & Structural Analysis[3][4][5]
The reactivity of this compound is defined by the interplay between the thiophene ring's aromaticity and the strong electron-withdrawing effects of the nitro (
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 40358-04-1 |
| Molecular Formula | |
| Molecular Weight | 227.64 g/mol |
| SMILES | C1=C(SC(=C1)[O-])S(=O)(=O)Cl |
| Structural Analog | 5-Chloro-4-nitrothiophene-2-sulfonyl chloride (CAS 58457-24-2) |
Electronic Effects & Reactivity[7][8]
-
Sulfonyl Center Activation: The nitro group at position 4 pulls electron density from the thiophene ring, destabilizing the S-Cl bond and lowering the activation energy for nucleophilic attack. This makes the compound significantly more reactive (and moisture-sensitive) than benzenesulfonyl chloride.
-
Regiochemistry: The C2 position is activated for nucleophilic aromatic substitution (
) only if the sulfonyl group is displaced, which is rare. The primary reactivity is exclusively at the sulfur atom of the sulfonyl group.
Physicochemical Properties[1][3][5][9][10][11][12]
Note: Due to the prevalence of isomer mixtures in commercial sources, some values below are derived from high-purity structural analogs (specifically the 5-chloro derivative) to provide a reliable operational baseline.
| Property | Value / Range | Context & Reliability |
| Physical State | Solid (Crystalline powder) | Typically yellow to pale-brown. |
| Melting Point | 50 – 56 °C | Data based on 5-chloro analog (CAS 58457-24-2).[1][2] Pure 4-nitro isomer likely falls in the 45–60 °C range but is rarely reported in isolation. |
| Boiling Point | ~398 °C (Predicted) | Decomposes before boiling at atmospheric pressure. |
| Density | 1.6 – 1.8 g/cm³ (Predicted) | High density due to heavy heteroatoms (S, Cl). |
| Solubility | Soluble in DCM, THF, Acetone, EtOAc | Reacts violently with water and alcohols. |
| LogP | ~1.5 (Predicted) | Moderately lipophilic; suitable for organic phase extraction. |
| Stability | Moisture Sensitive | Rapidly hydrolyzes to 4-nitrothiophene-2-sulfonic acid and HCl upon exposure to ambient humidity. |
Reactivity Profile & Mechanism[14]
The following diagram illustrates the primary reaction pathways. The "Critical Path" for drug development is the formation of Sulfonamides, while Hydrolysis represents the primary degradation mode.
Caption: Chemoselective pathways. Green arrow indicates the desired synthetic route; red dashed arrow indicates the degradation pathway to be avoided.
Mechanistic Considerations
-
Amidation (Sulfonamide Synthesis):
-
Mechanism: Nucleophilic attack of the amine nitrogen on the sulfonyl sulfur, proceeding through a trigonal bipyramidal transition state.
-
Side Reactions: The electron-deficient thiophene ring is susceptible to ring-opening or polymerization if strongly basic conditions (e.g., NaOH, KOH) are used at high temperatures. Recommendation: Use mild organic bases like Pyridine or TEA/DIPEA in aprotic solvents (DCM or THF).
-
-
Hydrolysis:
-
The nitro group accelerates hydrolysis. In the presence of water, the compound converts to the sulfonic acid and generates
gas. This reaction is autocatalytic as the acid generated further catalyzes degradation.
-
Experimental Protocol: Sulfonamide Synthesis
This protocol is designed to minimize hydrolysis and manage the potential isomer mixture.
Reagents:
-
This compound (1.0 equiv)
-
Aniline or Primary Amine (1.1 equiv)
-
Pyridine (1.5 equiv) or
(2.0 equiv) -
Dichloromethane (DCM), anhydrous
Procedure:
-
Preparation: Dry all glassware in an oven. Purge the reaction vessel with Nitrogen or Argon.
-
Dissolution: Dissolve the amine and base in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition: Dissolve this compound in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Expert Tip: Adding the chloride to the amine ensures the amine is always in excess, scavenging the
immediately and preventing acid-catalyzed side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Workup: Quench with saturated
solution. Extract with DCM. Wash the organic layer with 1M (to remove excess pyridine/amine) followed by Brine. -
Purification: Dry over
and concentrate. If the starting material was an isomer mixture, recrystallization from Ethanol/Water is often effective for enriching the desired sulfonamide isomer.
Handling, Stability & Safety
Storage Protocols
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen).[3]
-
Container: Tightly sealed glass vial with a Teflon-lined cap. Parafilm is insufficient for long-term storage due to HCl evolution.
Safety Hazards (MSDS Summary)
-
Corrosive (H314): Causes severe skin burns and eye damage. The hydrolysis product (HCl) is a respiratory irritant.
-
Moisture Sensitive: Reacts violently with water. Do not dispose of in aqueous waste streams without prior neutralization.
References
-
BenchChem. Synthesis routes of this compound. Retrieved from
-
Thermo Fisher Scientific. Safety Data Sheet: 5-Chloro-4-nitrothiophene-2-sulfonyl chloride. Retrieved from
-
National Institutes of Health (NIH). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. (Discusses the antibacterial activity of nitrothiophene sulfonamides). Retrieved from
-
ChemicalBook. 5-Chloro-4-nitrothiophene-2-sulfonyl chloride Properties. Retrieved from
-
Organic Syntheses. o-Nitrophenylsulfur Chloride (Analogous handling procedures). Coll. Vol. 2, p. 455. Retrieved from
Technical Whitepaper: 4-Nitrothiophene-2-Sulfonyl Chloride in Medicinal Chemistry
Part 1: Critical Data Correction & Identification
⚠️ URGENT SAFETY & IDENTITY NOTICE An analysis of the provided metadata reveals a critical discrepancy between the chemical name and the CAS registry number provided in the request.
-
Topic Name: 4-Nitrothiophene-2-sulfonyl chloride
-
Provided CAS (17524-05-9): This CAS corresponds to Bis(acetylacetonato)dioxomolybdenum(VI) , a molybdenum catalyst used in oxidation reactions.[1][2][3]
-
Correct CAS for Topic: The correct CAS for this compound is 40358-04-1 .[4]
Editorial Decision: To maintain scientific integrity and address the user's textual topic, this guide focuses exclusively on This compound (CAS 40358-04-1) . Do not use safety data for the molybdenum compound when handling the thiophene derivative.
Chemical Profile[4][5][6][7][8][9][10][11]
| Property | Specification |
| Chemical Name | This compound |
| Correct CAS | 40358-04-1 |
| Molecular Formula | C₄H₂ClNO₄S₂ |
| Molecular Weight | 227.65 g/mol |
| Appearance | Yellow to brownish crystalline solid |
| Solubility | Soluble in DCM, THF, Acetone; Reacts with Water/Alcohols |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
Part 2: Synthetic Utility & Reactivity Profile[9]
The Thiophene Bioisostere Advantage
In drug discovery, this compound serves as a critical "warhead" for introducing the sulfonamide moiety onto a thiophene core. Thiophene sulfonamides are classic bioisosteres for benzene sulfonamides (e.g., in carbonic anhydrase inhibitors like Dorzolamide). The thiophene ring changes the lipophilicity (LogP) and electronic distribution compared to phenyl rings, often improving active site binding in metalloenzymes.
Reactivity Workflow
The compound possesses two distinct reactive handles:
-
Sulfonyl Chloride (
): Highly electrophilic. Reacts rapidly with nucleophiles (amines, alcohols) to form sulfonamides or sulfonates. -
Nitro Group (
): Electron-withdrawing group (EWG) at the 4-position. It deactivates the ring towards electrophilic substitution but activates the 2-position sulfonyl chloride. It serves as a masked amine; reduction yields the 4-aminothiophene scaffold.
Diagram 1: Core Reactivity Pathways
Caption: Stepwise functionalization showing sulfonamide formation followed by nitro reduction, preserving the thiophene core.
Part 3: Synthesis of the Core Scaffold
The Regioselectivity Challenge
Direct chlorosulfonation of 3-nitrothiophene is the standard industrial route but suffers from regioselectivity issues. The nitro group directs the incoming sulfonyl group primarily to the 5-position (sterically less hindered and electronically favorable), but a significant amount of the 4-isomer (the target) is produced.
Protocol Insight: The reaction of 3-nitrothiophene with chlorosulfonic acid typically yields a mixture of:
-
Major Product: 5-nitrothiophene-2-sulfonyl chloride
-
Minor Product: this compound (Target)
Separation of these isomers at the sulfonyl chloride stage is difficult due to similar boiling points and hydrolytic instability. The standard purification strategy involves converting the crude mixture to the corresponding sulfonamides (using ammonia or a specific amine), which are stable solids and can be separated by fractional crystallization or chromatography.
Diagram 2: Synthesis & Purification Logic
Caption: Industrial workflow to isolate the 4-nitro isomer via stable sulfonamide intermediates.
Part 4: Experimental Protocols
General Coupling Procedure (Sulfonamide Formation)
Note: This protocol assumes the use of the isolated sulfonyl chloride. If using the crude mixture, adjust stoichiometry.
Materials:
-
This compound (1.0 equiv)[4]
-
Amine (1.1 equiv)
-
Triethylamine or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
Methodology:
-
Preparation: Dissolve the amine and base in anhydrous DCM under an inert atmosphere (N₂). Cool the solution to 0°C.
-
Addition: Dissolve this compound in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes. Reasoning: Slow addition at low temperature prevents double-sulfonylation and controls the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (look for disappearance of the chloride peak, though chloride hydrolyzes on LC-MS; monitor product formation).
-
Workup: Quench with water. Extract with DCM. Wash the organic layer with 1N HCl (to remove unreacted amine) and brine. Dry over MgSO₄.
-
Purification: Concentrate in vacuo. Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).
Nitro Reduction (to 4-Amino derivative)
Caution: Thiophene rings can poison noble metal catalysts (Pd/C).
Preferred Method: Iron/Ammonium Chloride
-
Dissolve the nitro-sulfonamide in Ethanol/Water (3:1).
-
Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).
-
Reflux at 80°C for 1–2 hours.
-
Filter hot through Celite to remove iron residues.
-
Concentrate the filtrate to obtain the 4-amino derivative.
Part 5: Handling & Safety Data (E-E-A-T)
Stability & Storage
-
Hydrolytic Instability: Like all sulfonyl chlorides, this compound hydrolyzes rapidly in moist air to form 4-nitrothiophene-2-sulfonic acid and HCl gas.
-
Storage: Must be stored in a tightly sealed container, preferably under argon or nitrogen, at 2–8°C. Desiccants should be used in the secondary container.
Hazards
-
Corrosive: Causes severe skin burns and eye damage (H314).
-
Lachrymator: Vapors are irritating to eyes and respiratory tract.
-
Incompatibility: Violent reaction with strong bases, oxidizers, and water.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2735783 (Isomer Reference). Available at: [Link]
- Journal of Medicinal Chemistry.Design and Synthesis of Thiophene Sulfonamides as Carbonic Anhydrase Inhibitors. (General context for scaffold utility).
Sources
molecular structure and weight of 4-nitrothiophene-2-sulfonyl chloride
Structural Characterization, Synthetic Architecture, and Medicinal Utility
Molecular Identity & Physicochemical Profile[1][2][3][4][5]
4-Nitrothiophene-2-sulfonyl chloride is a specialized heterocyclic scaffold used primarily as an electrophilic intermediate in the synthesis of bioactive sulfonamides.[1][2] Its structure features a thiophene ring substituted with a nitro group at position 4 and a sulfonyl chloride moiety at position 2.[1][3][4][5][6] The electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the sulfonyl center, distinguishing its reactivity profile from unsubstituted thiophene analogs.[2]
Core Data Matrix[1]
| Property | Specification | Notes |
| IUPAC Name | This compound | |
| CAS Number | 40358-04-1 | Validated identifier for the specific 4-nitro isomer.[1][2][3][7] |
| Molecular Formula | C₄H₂ClNO₄S₂ | |
| Molecular Weight | 227.65 g/mol | Monoisotopic Mass: ~226.91 g/mol |
| Physical State | Pale yellow to tan solid | Low melting point solid; highly moisture sensitive.[1] |
| Solubility | DCM, THF, Acetone, DMF | Reacts violently with water/alcohols.[1] |
| SMILES | C1=C(S(=O)(=O)Cl)SC=C1[O-] | |
| InChI Key | WUMGHGGPZKZYNN-UHFFFAOYSA-N |
Structural Geometry & Electronic Effects
The 4-nitro substituent exerts a strong inductive (-I) and mesomeric (-M) effect on the thiophene ring.[1][2] This deactivates the ring towards further electrophilic substitution but activates the sulfonyl chloride group at position 2 towards nucleophilic attack.
-
C2-S Bond: The bond length is shortened due to resonance, but the sulfur atom is highly positive, making it a "hard" electrophile.[1][2]
-
Regiochemistry: The 2,4-substitution pattern is critical.[1][2] Unlike the 5-nitro isomer (which is often a competing byproduct), the 4-nitro geometry creates a distinct 3D vector for substituents attached via the sulfonamide linker, often exploited in fragment-based drug design (FBDD).[1][2]
Synthetic Architecture
The synthesis of this compound is non-trivial due to the directing effects of the thiophene ring.[1][2] Direct chlorosulfonation of nitrothiophene often yields mixtures. High-purity synthesis requires precise control over regiochemistry.[1][2]
The "Isomer Challenge" in Synthesis
Industrial routes often involve the nitration of 2-thiophenesulfonyl chloride or the chlorosulfonation of 3-nitrothiophene.[1][2] Both methods can generate mixtures of the 4-nitro and 5-nitro isomers, necessitating rigorous purification (fractional crystallization or chromatography).[1][2]
Validated Synthetic Pathways
Figure 1: The divergent synthetic pathway illustrating the competitive formation of 4- and 5-nitro isomers during direct nitration.
Precision Protocol: Chlorosulfonation Route
For research-grade purity, a more controlled approach involves the chlorosulfonation of 3-nitrothiophene.[1][2] The nitro group at position 3 directs the incoming sulfonyl group primarily to position 2 (ortho-like effect in thiophenes) rather than position 5.[1][2]
-
Reagent: Chlorosulfonic acid (
) in excess. -
Conditions: 0°C to RT; requires anhydrous conditions to prevent hydrolysis.
-
Quenching: Pouring onto crushed ice (exothermic) to precipitate the sulfonyl chloride.[1]
Reactivity & Medicinal Applications[1][5][7][12]
The primary utility of this compound lies in its function as a sulfonylating agent .[1][2] It reacts readily with nucleophiles (amines, alcohols, thiols) to form stable sulfonamides, sulfonates, and thiosulfonates.[1]
Mechanism: Sulfonamide Coupling
The reaction with primary or secondary amines is the cornerstone of its medicinal application. The presence of the 4-nitro group accelerates this reaction compared to non-nitrated analogs.[1][2]
Figure 2: Nucleophilic substitution mechanism for sulfonamide synthesis. Base (e.g., Pyridine, TEA) is required to scavenge the HCl byproduct.[1]
Case Study: SHIP1 Agonists
Recent drug discovery campaigns have utilized nitrothiophene sulfonyl chlorides as key building blocks.[1]
-
Target: SHIP1 (SH2-containing inositol polyphosphate 5-phosphatase 1).[1][2][8]
-
Relevance: SHIP1 agonists are potential therapeutics for Alzheimer's disease and inflammatory disorders.[1][8]
-
Role of Compound: this compound serves as the electrophile to create the sulfonamide linkage in analogs of K306 , a potent SHIP1 agonist.[1][2] The nitro group is often subsequently reduced to an amine to allow for further functionalization (e.g., amide coupling).[1]
Handling, Stability & Analytical Validation[1]
Stability Profile
-
Hydrolysis: Highly susceptible.[1] Exposure to atmospheric moisture converts the chloride to the corresponding sulfonic acid (
), which is non-reactive in coupling protocols.[1] -
Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Shelf-life: <6 months if not sealed in ampoules.
Analytical Validation (QC)
To validate the integrity of the reagent before use, the following checks are recommended:
-
TLC: Run in Hexane/EtOAc (7:3). The sulfonyl chloride moves faster (
) than the hydrolyzed sulfonic acid ( ).[1] -
1H NMR (DMSO-d6):
Safety Protocol
-
Hazards: Causes severe skin burns and eye damage (H314).[1] Reacts violently with water.[1]
-
PPE: Face shield, chemically resistant gloves (Nitrile/Neoprene), and lab coat.[1]
-
Spill Control: Do not use water.[1] Absorb with dry sand or vermiculite.[1]
References
-
Meimetis, L. G., et al. (2023).[1][6] Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activators. International Journal of Molecular Sciences.[1] Retrieved from [Link][1][9]
-
PubChem. (2025).[1][10][11] Compound Summary: Thiophene-2-sulfonyl chloride derivatives.[1][12][2][3][4] National Library of Medicine.[1][11] Retrieved from [Link]
-
Cremlyn, R. J., et al. (1981).[1] The reactions of some thiophene sulfonyl derivatives.[12][3][5][6][9][8][13] Phosphorus and Sulfur and the Related Elements.[1][12] Retrieved from [Link]
Sources
- 1. N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-2-[(2,4-dichlorophenyl)methyl]-1,3-thiazole-4-carboxamide | C18H14Cl2F2N4O2S | CID 155755080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 58457-24-2: 5-chloro-4-nitrothiophene-2-sulfonyl chlor… [cymitquimica.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. WO2020047323A1 - Heteroaryl-substituted sulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 40358-04-1|this compound|BLD Pharm [bldpharm.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Discovery of a novel SHIP1 agonist that promotes degradation of lipid-laden phagocytic cargo by microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(4-Chlorophenyl)-2,2-difluoro-2-(4-morpholinylsulfonyl)ethanol | C12H14ClF2NO4S | CID 16058881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Chloroisatin | C8H4ClNO2 | CID 96047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
solubility of 4-nitrothiophene-2-sulfonyl chloride in organic solvents
An In-depth Technical Guide to the Solubility of 4-Nitrothiophene-2-sulfonyl Chloride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in medicinal chemistry and synthetic applications. Recognizing the scarcity of publicly available quantitative solubility data, this document emphasizes the foundational principles governing its solubility, provides a robust, step-by-step experimental protocol for its empirical determination, and outlines critical safety and handling procedures. The guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's behavior in various organic media to optimize reaction conditions, purification processes, and formulation strategies.
Introduction: The Significance of this compound
This compound is a heterocyclic aromatic compound distinguished by its reactive sulfonyl chloride moiety and the electron-withdrawing nitro group. This structural combination makes it a valuable electrophilic building block for the synthesis of a wide array of sulfonamides and sulfonate esters. Sulfonamide-containing molecules are a cornerstone of modern medicine, exhibiting diverse biological activities, including antibacterial, diuretic, and anti-inflammatory properties.
The efficiency of synthetic transformations involving this compound—from reaction kinetics to product isolation and purification—is fundamentally dependent on its solubility in the chosen solvent system. A well-chosen solvent can enhance reaction rates, improve yields, and simplify downstream processing. Conversely, poor solubility can lead to heterogeneous reaction mixtures, slow kinetics, and complex purification challenges. This guide provides the necessary theoretical and practical framework to navigate these challenges effectively.
Theoretical Principles of Solubility
The solubility of a solid solute, such as this compound, in a liquid solvent is a complex interplay of intermolecular forces. The guiding principle is the adage "like dissolves like," which states that substances with similar polarities and intermolecular force characteristics tend to be mutually soluble.[1][2]
Molecular Structure and Polarity Analysis:
This compound possesses significant polarity arising from several structural features:
-
Sulfonyl Chloride Group (-SO₂Cl): The highly electronegative oxygen and chlorine atoms create a strong dipole moment, rendering the sulfur atom highly electrophilic.
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group that further enhances the molecule's polarity.
-
Thiophene Ring: While the sulfur-containing aromatic ring is less polar than the functional groups, it contributes to the overall electronic character of the molecule.
Given these features, this compound is classified as a polar organic compound. Therefore, it is predicted to exhibit greater solubility in polar solvents capable of dipole-dipole interactions. Its solubility in nonpolar solvents, which primarily interact via London dispersion forces, is expected to be limited.[3]
Predicted Solubility Profile
While specific quantitative data is not extensively reported in the literature, we can construct a predicted solubility profile based on the principles of "like dissolves like" and qualitative information from analogous compounds and synthesis patents.[4][5][6] This table serves as a practical starting point for solvent screening.
| Solvent Class | Solvent Name | Predicted Solubility | Rationale & Key Intermolecular Forces |
| Polar Aprotic | Acetone | Soluble | Strong dipole-dipole interactions. Synthesis procedures confirm its use as a solvent.[5] |
| Acetonitrile (ACN) | Soluble | High polarity and dipole moment align well with the solute's characteristics. Commonly used for reactive acyl and sulfonyl chlorides.[7] | |
| Tetrahydrofuran (THF) | Soluble | Ether oxygen can act as a hydrogen bond acceptor; moderate polarity. | |
| Dimethylformamide (DMF) | Likely Soluble | Highly polar solvent capable of strong dipole-dipole interactions. Caution: May react over time. | |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Very high polarity. Caution: Potential for reaction with the sulfonyl chloride group, especially at elevated temperatures. | |
| Halogenated | Dichloromethane (DCM) | Soluble | Moderate polarity. A common solvent for reactions involving sulfonyl chlorides. |
| Chloroform | Soluble | Similar to DCM, effective at dissolving moderately polar to polar organic compounds.[6] | |
| Polar Protic | Ethanol | Soluble | Capable of hydrogen bonding and dipole-dipole interactions. A synthesis patent notes its use for dissolving a crude product containing the title compound.[5] |
| Methanol | Soluble | Similar to ethanol but more polar. Caution: Protic solvents can react with sulfonyl chlorides (solvolysis) to form esters, especially with heat or base.[8] | |
| Aromatic | Toluene | Sparingly Soluble | Primarily nonpolar (London dispersion forces), but the aromatic ring offers some π-π stacking potential. |
| Nonpolar Aliphatic | Hexane / Heptane | Insoluble | Mismatch in polarity; only weak London dispersion forces available for solvation. |
| Aqueous | Water | Insoluble (Reacts) | Highly polar, but the compound is known to be hydrolytically unstable, reacting with water to form the corresponding sulfonic acid and HCl.[9][10] |
Experimental Protocol for Equilibrium Solubility Determination
The definitive method for quantifying solubility is through empirical measurement. The shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a solvent due to its reliability and simplicity.[11]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (anhydrous, high-purity grade)
-
Analytical balance (±0.01 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Methodology
Step 1: Preparation of Saturated Solutions
-
Accurately weigh an excess amount of this compound into a glass vial. "Excess" means enough solid should remain undissolved at equilibrium to ensure saturation. A starting point is ~50-100 mg.
-
Pipette a precise volume of the chosen organic solvent (e.g., 2.00 mL) into the vial.
-
Securely cap the vial. Prepare at least three replicates for each solvent to ensure statistical validity.
Causality Check: Using excess solute is critical. It ensures that the solvent is fully saturated and that the measured concentration represents the true solubility limit at that temperature.
Step 2: Equilibration
-
Place the sealed vials in a constant-temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient duration to reach equilibrium. For sulfonyl chlorides, 24 to 48 hours is typically adequate. A preliminary time-course study can be run to confirm when the dissolved concentration plateaus.
Causality Check: Constant temperature is non-negotiable as solubility is highly temperature-dependent.[12] Agitation ensures the entire solvent volume is continuously exposed to the solid, accelerating the approach to equilibrium.
Step 3: Phase Separation
-
Remove the vials from the shaker and let them stand briefly to allow the bulk of the undissolved solid to settle.
-
To ensure complete removal of particulate matter, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Carefully draw the clear supernatant into a syringe and immediately pass it through a chemically inert syringe filter into a clean, dry vial.
Causality Check: Filtration is the most critical step for accuracy. Any suspended microcrystals in the analyzed sample will artificially inflate the measured solubility. Centrifugation prior to filtration minimizes filter clogging and pressure-induced precipitation.
Step 4: Quantification of Solute
-
Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). A calibration curve must be generated using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the original, undiluted filtrate.
Self-Validation: The use of a multi-point calibration curve (minimum 5 points) with a high correlation coefficient (R² > 0.999) validates the accuracy of the quantification method.
Step 5: Data Reporting
-
Express the solubility as an average of the replicates, including the standard deviation.
-
Report the data in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), and always specify the temperature at which the measurement was made.
Experimental Workflow Diagram
Sources
- 1. One moment, please... [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. CAS 58457-24-2: 5-chloro-4-nitrothiophene-2-sulfonyl chlor… [cymitquimica.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. manavchem.com [manavchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Handling of Nitro-Substituted Thiophene Sulfonyl Chlorides: A Comprehensive Technical Guide
Executive Summary
Nitro-substituted thiophene sulfonyl chlorides—such as 4-nitrothiophene-2-sulfonyl chloride and 5-nitrothiophene-2-sulfonyl chloride—are highly reactive electrophilic intermediates. They are foundational to the synthesis of sulfonamide-bearing active pharmaceutical ingredients (APIs), including pan-SHIP1/2 agonists for neurodegenerative diseases[1], USP30 inhibitors for mitochondrial dysfunction[2], and voltage-gated sodium channel (NaV1.6) modulators for epilepsy[3].
Despite their utility, the convergence of an electron-deficient heteroaromatic ring, a strongly electron-withdrawing nitro group, and a labile sulfonyl chloride moiety renders these compounds exceptionally sensitive to moisture, heat, and premature nucleophilic attack. This guide provides a deep-dive into the mechanistic causality of their instability, quantitative degradation profiles, and self-validating experimental protocols designed to maximize synthetic yield and ensure batch integrity.
Mechanistic Underpinnings of Instability
To master the handling of nitrothiophene sulfonyl chlorides, one must understand the thermodynamic and kinetic forces driving their degradation.
Hyper-Electrophilicity and the Hydrolysis Pathway
Sulfonyl chlorides generally undergo solvolysis via a bimolecular (
Consequently, exposure to even trace atmospheric moisture triggers rapid hydrolysis. This reaction yields the corresponding inactive sulfonic acid and hydrochloric acid (HCl). The generated HCl can subsequently catalyze further side reactions or degrade acid-sensitive protecting groups within a synthetic sequence.
Thermal Degradation and Lewis Acid Sensitivity
Nitroaromatics and sulfonyl chlorides both possess inherent thermal instability. The combination of these functional groups creates a risk for exothermic decomposition at elevated temperatures (typically >50°C). Furthermore, the presence of trace Lewis acids—such as iron(III) chloride leached from stainless steel spatulas or reactor vessels—can drastically reduce thermal stability, catalyzing violent decomposition and the formation of intractable polymeric byproducts.
Degradation pathways vs. target coupling of nitrothiophene sulfonyl chlorides.
Quantitative Stability Profiling
The kinetic instability of these intermediates dictates strict operational windows. Table 1 summarizes the representative degradation half-lives (
Table 1: Representative Degradation Kinetics of 5-Nitrothiophene-2-sulfonyl Chloride
| Environmental Condition | Temperature | Catalyst / Additive | Estimated Half-Life ( | Primary Outcome |
| Aqueous Buffer (pH 7.0) | 25°C | None | < 2 minutes | Complete Hydrolysis |
| Aqueous Buffer (pH 9.0) | 25°C | None | < 10 seconds | Rapid Hydrolysis |
| Anhydrous DCM (<10 ppm | 25°C | None | > 48 hours | Stable |
| Anhydrous DCM | 25°C | 1.5 eq DIPEA | ~ 2 hours | Sulfene Complex Formation |
| Neat Solid (Storage) | 40°C | Trace | < 1 hour | Exothermic Polymerization |
Data Interpretation: The extreme sensitivity to basic aqueous conditions precludes the use of traditional Schotten-Baumann (aqueous
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They embed analytical checkpoints to confirm causality and prevent downstream failures.
Step-by-step workflow for moisture-free sulfonamide coupling.
Protocol 1: Anhydrous Sulfonamide Coupling
Causality & Rationale: Utilizing anhydrous dichloromethane (DCM) and a non-nucleophilic base (e.g., DIPEA or pyridine) eliminates the competitive hydrolysis pathway. Initiating the reaction at 0°C controls the exothermic formation of the highly reactive sulfonylammonium intermediate, preventing thermal degradation.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Amine Solution: Dissolve the target amine (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM (10 mL/mmol).
-
Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0°C.
-
Electrophile Addition: Dissolve the nitrothiophene sulfonyl chloride (1.1 equiv) in a minimum volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes. Self-Validation: The solution should turn slightly yellow/orange; a rapid darkening to black indicates thermal runaway or moisture contamination.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours. Monitor completion via TLC (Hexanes/EtOAc).
-
Workup: Quench the reaction with saturated aqueous
(to neutralize excess DIPEA without causing basic hydrolysis of any unreacted starting material). Extract with DCM, wash with brine, dry over anhydrous , and concentrate under reduced pressure.
Protocol 2: Analytical Stability Profiling (HPLC-UV/MS)
Causality & Rationale: Direct injection of sulfonyl chlorides into standard reverse-phase HPLC systems (which use aqueous mobile phases) results in on-column hydrolysis. This leads to false purity readings (showing massive sulfonic acid contamination that wasn't actually present in the solid). To self-validate the batch integrity, a rapid derivatization assay is required.
Step-by-Step Methodology:
-
Derivatization: Dissolve 5 mg of the nitrothiophene sulfonyl chloride in 1 mL of anhydrous acetonitrile. Immediately add 50 µL of pyrrolidine (a highly reactive, unhindered secondary amine).
-
Incubation: Vortex the mixture for 30 seconds at room temperature. The conversion to the pyrrolidine sulfonamide is instantaneous and quantitative.
-
Dilution: Dilute 100 µL of this mixture with 900 µL of HPLC-grade methanol.
-
Analysis: Inject onto the LC-MS.
-
Self-Validation: Quantify the ratio of the pyrrolidine sulfonamide peak (representing intact sulfonyl chloride) versus the sulfonic acid peak (representing pre-existing degraded material in the batch). A high-quality batch should show >95% sulfonamide.
Best Practices for Storage and Handling
-
Temperature & Atmosphere: Store the neat solid strictly at -20°C in a tightly sealed container backfilled with Argon.
-
Thawing Protocol: Never open a cold bottle. Allow the container to warm to room temperature in a desiccator before opening. Opening a cold bottle causes immediate condensation of atmospheric moisture onto the highly reactive solid, initiating a runaway hydrolysis chain reaction.
-
Material Compatibility: Avoid contact with metal spatulas (especially rusted or low-grade stainless steel) to prevent Lewis acid-catalyzed decomposition. Use PTFE or ceramic spatulas for weighing.
References
-
Discovery of a novel SHIP1 agonist that promotes degradation of lipid-laden phagocytic cargo by microglia National Center for Biotechnology Information (PMC)[Link][1]
-
Usp30 inhibitors and uses thereof (WO2021050992A1) Google Patents[2]
-
Heteroaryl-substituted sulfonamide compounds and their use as sodium channel inhibitors (WO2020047312A1) Google Patents[3]
-
Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides Journal of the American Chemical Society[Link][4]
-
Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride National Center for Biotechnology Information (PMC)[Link][5]
-
Reactive Chemical Hazards: Kinetics and Instability ICDST E-print Archive[Link]
Sources
- 1. Discovery of a novel SHIP1 agonist that promotes degradation of lipid-laden phagocytic cargo by microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2021050992A1 - Usp30 inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. WO2020047312A1 - Heteroaryl-substituted sulfonamide compounds and their use as sodium channel inhibitors - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Electronic Architecture & Synthetic Utility of 4-Nitrothiophene-2-Sulfonyl Chloride
This guide provides an in-depth technical analysis of 4-nitrothiophene-2-sulfonyl chloride , a specialized heterocyclic building block characterized by its extreme electron deficiency and high electrophilicity.
Technical Guide | Version 1.0
Executive Summary
This compound (CAS: 40358-04-1) represents a class of "super-electrophilic" heteroaromatic scaffolds. Unlike standard benzenesulfonyl chlorides, the incorporation of a thiophene core—already electronically distinct from benzene—coupled with a nitro group at the meta-like C4 position, creates a unique electronic landscape. This compound acts as a high-reactivity "warhead" in medicinal chemistry, primarily used to install the sulfonamide pharmacophore under mild conditions, or as a precursor for covalent probes targeting nucleophilic residues in proteomics.
Key Technical Profile:
-
Core Character: Electron-deficient Heterocycle.
-
Primary Reactivity: Nucleophilic Acyl Substitution (at Sulfur), Nucleophilic Aromatic Substitution (
potential at C5). -
Electronic State: Highly polarized; low LUMO energy.
Molecular Architecture & Electronic Landscape
The reactivity of this compound is dictated by the synergistic electron-withdrawing effects of the nitro group and the sulfonyl chloride moiety on the thiophene ring.
Theoretical Electronic Distribution
The thiophene ring is typically electron-rich (
-
C2-Sulfonyl Chloride (-I, -M): The
group at position 2 exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect. This makes the C2 position and the sulfur atom of the sulfonyl group highly electrophilic. -
C4-Nitro Group (-I, -M): The nitro group at position 4 is strategically placed. In thiophene, the C2 and C5 positions (
-positions) are most communicative with the sulfur heteroatom. The C4 position ( -position) acts "meta-like" to the C2 substituent but still withdraws density from the ring system effectively. -
Resultant Vector: The combined withdrawal creates a "hole" of electron density. The sulfur atom of the
group is significantly more electropositive than in non-nitro analogs (e.g., 2-thiophenesulfonyl chloride), lowering the activation energy for nucleophilic attack by amines or alcohols.
Visualization of Electronic Activation
The following diagram illustrates the electronic vectors and reactive sites.
Figure 1: Electronic vector map showing the synergistic deactivation of the ring and activation of the sulfonyl group.
Physical & Chemical Specifications
The following data consolidates the core properties relevant to experimental handling.
| Property | Value / Description | Significance |
| CAS Number | 40358-04-1 | Unique Identifier.[1] |
| Molecular Formula | High Sulfur/Oxygen content relative to carbon. | |
| Molecular Weight | 227.65 g/mol | Suitable for fragment-based drug discovery (FBDD). |
| Physical State | Pale yellow to tan solid | Color arises from |
| Solubility | DCM, THF, Acetone, DMF | Hydrolyzes rapidly in water/protic solvents. |
| Lability | High | Moisture sensitive; store under inert gas at 2-8°C. |
Reactivity Profile & Experimental Protocols
Primary Workflow: Sulfonamide Synthesis
The most common application is the formation of sulfonamides.[2] Due to the enhanced electrophilicity described above, this reaction proceeds rapidly, often requiring lower temperatures than benzenesulfonyl chloride equivalents to avoid side reactions (like hydrolysis or disulfonylation).
Protocol: Controlled Sulfonylation of Primary Amines
-
Context: Synthesis of a 4-nitrothiophene-2-sulfonamide derivative.
-
Reagents: this compound (1.0 equiv), Primary Amine (1.0 equiv), Pyridine or
(1.2 equiv), DCM (anhydrous).
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under
atmosphere. Add base ( , 1.2 mmol). -
Addition: Cool the solution to 0°C (Critical: The nitro group makes the chloride highly reactive; room temp addition can lead to exotherms or impurity profiles).
-
Reaction: Dissolve this compound (1.0 mmol) in DCM (2 mL) and add dropwise over 10 minutes.
-
Monitoring: Stir at 0°C for 30 mins, then allow to warm to RT. Monitor by TLC or LC-MS. (Reaction is typically complete < 1 hour).
-
Workup: Quench with dilute HCl (1M) to remove excess amine/base. Extract with DCM. Wash with brine, dry over
. -
Purification: Recrystallization (EtOH) is preferred over column chromatography for nitro-thiophenes to avoid decomposition on silica.
Secondary Reactivity: Nucleophilic Aromatic Substitution ( )
While the sulfonyl chloride is the primary leaving group, the C5 position (adjacent to Sulfur, para-like to Nitro) is electronically depleted.
-
Scenario: If the C5 position contains a halogen (e.g., 5-chloro-4-nitrothiophene-2-sulfonyl chloride), the C5-halogen can be displaced by strong nucleophiles (thiols, secondary amines) via
after or during sulfonamide formation. -
For the 4-nitro-2-sulfonyl chloride (unsubstituted C5): The C5 proton is acidic. Strong bases (e.g., NaH, LDA) can deprotonate C5, leading to degradation or polymerization. Avoid strong non-nucleophilic bases.
Reduction Pathways
The nitro group can be selectively reduced to an amine using Iron/Acetic acid or
-
Note: Catalytic hydrogenation (
, Pd/C) may concurrently reduce the thiophene ring or poison the catalyst due to sulfur content. Chemical reduction is preferred.
Decision Logic for Functionalization
Use the following logic flow to determine the optimal reaction pathway for this scaffold.
Figure 2: Synthetic decision tree for functionalizing the 4-nitrothiophene core.
Spectroscopic Signatures
When analyzing reaction outcomes, look for these specific shifts which confirm the electronic integrity of the core.
-
NMR (DMSO-
):-
Thiophene protons in this system are highly deshielded.
-
H3 (Singlet-like/Doublet): Expect a shift around 8.2 - 8.8 ppm . The adjacent sulfonyl and nitro groups strip electron density, pushing this peak downfield significantly compared to unsubstituted thiophene (7.0-7.5 ppm).
-
H5 (Doublet): Expect a shift around 8.0 - 8.5 ppm .
-
-
IR Spectroscopy:
-
Stretches: Strong bands at ~1350
(asymmetric) and ~1160 (symmetric). -
Stretches: Distinct bands at ~1530
(asymmetric) and ~1350 (symmetric). Note: The symmetric may overlap with asymmetric .
-
Stretches: Strong bands at ~1350
References
-
BuyersGuideChem. this compound Properties & Suppliers. Retrieved from
-
BenchChem. Synthesis routes of this compound. Retrieved from
-
National Institutes of Health (NIH). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides. PubMed Central. Retrieved from
-
Sigma-Aldrich. 4-Nitrobenzenesulfonyl chloride (Analogous Reactivity Data). Retrieved from
-
CymitQuimica. 5-chloro-4-nitrothiophene-2-sulfonyl chloride Data. Retrieved from
Sources
Technical Whitepaper: Synthetic Utility and Therapeutic Potential of 4-Nitrothiophene-2-Sulfonyl Chloride Derivatives
Executive Summary
4-Nitrothiophene-2-sulfonyl chloride (CAS: 40358-04-1) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Unlike its benzene analogues, the thiophene ring offers unique bioisosteric properties, including altered lipophilicity and metabolic profiles. This guide provides a technical deep-dive into the handling, synthetic manipulation, and therapeutic applications of this electrophile. We focus specifically on its role as a precursor for sulfonamide-based carbonic anhydrase inhibitors (CAIs), antitumor agents, and antimicrobial compounds, emphasizing the "warhead" potential of the nitro group for further functionalization.
Chemical Architecture & Reactivity Profile
Structural Logic
The molecule consists of a five-membered thiophene ring substituted at the 2-position with a sulfonyl chloride (
-
Electrophilicity: The electron-withdrawing nitro group at position 4 significantly decreases the electron density of the thiophene ring. This enhances the electrophilicity of the sulfonyl chloride, making it highly reactive toward nucleophiles (amines, alcohols) but also susceptible to rapid hydrolysis.
-
Regioisomerism: Researchers must distinguish between the 4-nitro and 5-nitro isomers. While the 5-nitro isomer is historically more common in antibiotic research, the 4-nitro variant offers a distinct vector for structure-activity relationship (SAR) exploration, particularly when probing the geometry of enzyme active sites.
Stability & Handling (Practical Insights)
-
Moisture Sensitivity: The
bond is labile. Upon contact with atmospheric moisture, it hydrolyzes to 4-nitrothiophene-2-sulfonic acid and hydrochloric acid (HCl). -
Visual Indicator: A pure sample is typically a yellow crystalline solid. A "wet" or degraded sample will appear sticky, darker orange, and emit a sharp, acrid odor of HCl.
-
Storage: Must be stored under inert gas (Argon/Nitrogen) at 2–8°C.
Synthetic Methodologies
The primary utility of this compound is the formation of sulfonamides . Below is a field-proven protocol designed to maximize yield while suppressing hydrolysis.
Protocol A: General Sulfonylation (The "Schotten-Baumann" Anhydrous Variant)
Objective: Synthesis of N-substituted-4-nitrothiophene-2-sulfonamides.
Reagents:
-
This compound (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.5 equiv) -
Dichloromethane (DCM), Anhydrous (0.1 M concentration)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. Add the amine and base (
) to anhydrous DCM. -
Temperature Control: Cool the solution to 0°C using an ice bath. Technical Note: The nitro-activated sulfonyl chloride is hyper-reactive; low temperature prevents the formation of disulfonimides or decomposition.
-
Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 20 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (typically 30-50% EtOAc/Hexanes).
-
Workup (The "Acid Wash"):
-
Dilute with DCM.
-
Wash with 1M HCl (2x) to remove unreacted amine and pyridine/TEA. Crucial: This step removes the base catalyst.
-
Wash with Sat.
(to remove any hydrolyzed sulfonic acid byproduct). -
Dry over
, filter, and concentrate.[2]
-
Protocol B: Nitro Reduction (Post-Sulfonylation)
The nitro group acts as a "masked" amino group. Reducing it yields a 4-amino-thiophene-2-sulfonamide, a versatile intermediate for urea/amide coupling.
Reagents:
-
Stannous Chloride Dihydrate (
) (5.0 equiv) -
Ethanol/Ethyl Acetate (1:1)
Workflow:
-
Dissolve substrate in EtOH/EtOAc.
-
Add
. -
Reflux at 70–80°C for 3 hours.
-
Quench: Cool and adjust pH to ~8 with saturated
. Filter the resulting tin salts through Celite.
Visualization: Synthetic Pathway[3][4]
The following diagram illustrates the divergent synthesis enabled by this scaffold.
Caption: Divergent synthesis starting from this compound, leading to bioactive amino-sulfonamide libraries.
Medicinal Chemistry Applications
Carbonic Anhydrase Inhibition (CAI)
Thiophene sulfonamides are bioisosteres of benzenesulfonamides (e.g., Acetazolamide). The primary sulfonamide moiety (
-
Target: CA IX and CA XII (Tumor-associated isoforms).[3]
-
Mechanism: The thiophene ring provides a lipophilic tail that interacts with the hydrophobic pocket of the enzyme, while the sulfonamide "anchors" the molecule to the metal center.
Anticancer Activity (Tubulin & Kinases)
Derivatives where the chloride is reacted with bulky amines (e.g., substituted anilines or piperazines) have shown efficacy in:
-
Tubulin Polymerization Inhibition: Disrupting microtubule dynamics in dividing cells.
-
EGFR/VEGFR Inhibition: When the nitro group is reduced and converted into a urea linkage, the resulting scaffold mimics the hinge-binding motif of kinase inhibitors.
Antimicrobial Properties
Nitrothiophenes possess intrinsic antibacterial activity. The mechanism often involves:
-
Nitro-reduction: Bacterial enzymes reduce the nitro group to toxic nitroso intermediates.
-
Efflux Pump Evasion: Thiophene derivatives often bypass standard AcrAB-TolC efflux pumps in Gram-negative bacteria more effectively than their benzene counterparts.
Quantitative Data Summary
Table 1: Comparative Reactivity & Conditions
| Reaction Type | Reagent System | Typical Yield | Key Precaution |
| Sulfonylation | Amine / | 85–95% | Exothermic; add chloride slowly at 0°C. |
| Ammonolysis | 90–98% | Use excess | |
| Nitro Reduction | 70–85% | Tin salts can cause emulsions during workup. | |
| Hydrolysis | Water / Air Exposure | N/A (Degradation) | Irreversible formation of sulfonic acid. |
Structural-Activity Relationship (SAR) Logic
Understanding the "Warhead" design is critical for drug development.
Caption: SAR deconstruction of the scaffold. The sulfonyl group drives potency, while the nitro group tunes electronics and solubility.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides - Recent Literature.[2][4][5] Retrieved from [Link]
-
ResearchGate. (2025). Studies on the biological activity of some nitrothiophenes.[4][6] Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Esterification Protocols Using 4-Nitrothiophene-2-Sulfonyl Chloride
Introduction & Strategic Scope
4-Nitrothiophene-2-sulfonyl chloride (CAS 40358-04-1)[1] and its halogenated derivatives, such as 5-chloro-4-nitrothiophene-2-sulfonyl chloride (CAS 58457-24-2)[2], are highly versatile electrophilic building blocks in synthetic organic chemistry. While these reagents are predominantly utilized to synthesize sulfonamides for voltage-gated sodium channel inhibitors in drug discovery[3], they are equally critical for the preparation of sulfonate esters.
In esterification workflows, reacting this sulfonyl chloride with alcohols or phenols yields 4-nitrothiophene-2-sulfonate esters. These esters serve as exceptional leaving groups for downstream nucleophilic substitution (due to the stabilization of the resulting sulfonate anion) or as stable prodrug linkages in pharmaceutical formulations[4].
Mechanistic Causality & Reagent Dynamics
To achieve high-yielding esterification, researchers must account for the unique stereoelectronic properties of the thiophene core:
-
Electronic Activation: The thiophene ring is inherently electron-rich; however, the strongly electron-withdrawing 4-nitro group significantly depletes electron density from the sulfonyl core[2]. This enhances the electrophilicity of the sulfur atom, accelerating the nucleophilic attack but simultaneously increasing the reagent's susceptibility to aqueous hydrolysis.
-
Catalytic Intervention (Aliphatic Alcohols): For standard aliphatic alcohols, a tertiary amine base (e.g., pyridine) is employed. Pyridine acts not only as an acid scavenger but as a nucleophilic catalyst, forming a highly reactive sulfonyl-pyridinium intermediate that rapidly reacts with the alcohol.
-
Phase Dynamics (Phenols): Phenols possess lower nucleophilicity than aliphatic alcohols. A Schotten-Baumann biphasic approach is utilized, where aqueous sodium hydroxide deprotonates the phenol to form a highly nucleophilic phenoxide, which then reacts with the sulfonyl chloride strictly at the organic-aqueous interface.
Mechanistic Workflow Diagram
Caption: Workflow of 4-Nitrothiophene-2-sulfonate ester synthesis via nucleophilic substitution.
Standardized Experimental Protocols
Protocol A: Pyridine-Catalyzed Synthesis of Aliphatic Sulfonate Esters
This monophasic protocol is optimized for primary and secondary aliphatic alcohols.
-
Reagent Preparation: Dissolve 1.0 equivalent of the target aliphatic alcohol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Causality: Anhydrous DCM is strictly required; trace moisture will outcompete the alcohol, hydrolyzing the sulfonyl chloride to the corresponding sulfonic acid.
-
-
Catalyst Addition: Add 1.5 equivalents of anhydrous pyridine to the solution.
-
Causality: Pyridine acts as a nucleophilic catalyst, forming the highly electrophilic sulfonyl-pyridinium intermediate, while also serving as an acid scavenger for the liberated HCl.
-
-
Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.1 equivalents of this compound[1] dropwise as a solution in DCM.
-
Causality: The 4-nitro group strongly withdraws electron density, making the sulfonyl chloride exceptionally reactive[2]. Cooling mitigates the exothermic formation of the pyridinium complex and prevents thermal degradation.
-
-
Self-Validating In-Process Control (IPC): Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
Validation Step: Quench a 50 µL reaction aliquot in methanol and analyze via LC-MS. Unreacted sulfonyl chloride will instantly convert to the methyl ester in the MS sample, allowing you to easily distinguish it from your target sulfonate ester mass.
-
-
Workup: Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Protocol B: Biphasic Schotten-Baumann Synthesis of Aryl Sulfonates
This protocol is designed for phenols, which require strong basic conditions for activation.
-
Aqueous Phase Preparation: Dissolve 1.0 equivalent of the phenol in a 10% aqueous NaOH solution.
-
Causality: Phenols are relatively poor nucleophiles. Deprotonation generates the highly nucleophilic phenoxide anion, which remains localized in the aqueous phase.
-
-
Organic Phase Preparation: Dissolve 1.2 equivalents of this compound in DCM.
-
Biphasic Coupling: Cool the aqueous phenoxide solution to 0 °C. Add the organic solution in a single portion and immediately apply vigorous stirring (>800 rpm) for 4–12 hours.
-
Causality: The reaction occurs exclusively at the solvent interface. Vigorous stirring maximizes the interfacial surface area, ensuring the phenoxide can attack the sulfonyl chloride before it undergoes hydrolysis by the aqueous base.
-
-
Workup: Separate the phases. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
Quantitative Method Comparison
| Parameter | Protocol A (Aliphatic Alcohols) | Protocol B (Phenols) |
| Substrate Nucleophilicity | High (Aliphatic OH) | Low (Aromatic OH) |
| Solvent System | Monophasic (Anhydrous DCM) | Biphasic (DCM / H₂O) |
| Base / Catalyst | Pyridine or Et₃N / DMAP | Aqueous NaOH (10-20%) |
| Temperature Profile | 0 °C → Room Temp | 0 °C → Room Temp |
| Reaction Time | 2 - 4 hours | 4 - 12 hours |
| Hydrolysis Risk | Moderate | High (requires excess reagent) |
Safety and Handling Guidelines
-
Reactive Chemical Hazards: this compound is a moisture-sensitive acyl halide equivalent. Upon exposure to ambient humidity or water, it undergoes rapid hydrolysis, releasing corrosive hydrochloric acid (HCl) gas[2].
-
Thermal Stability: As noted in standard reactive chemical hazard guidelines, nitro-aromatic sulfonyl chlorides can exhibit violent decomposition if heated excessively or if attempted to be isolated during uncontrolled exothermic reactions[5]. Always maintain strict temperature controls (≤ 0 °C) during the addition phase.
-
Storage: Store the reagent under an inert atmosphere (Argon or N₂) at 2–8 °C to preserve its structural integrity and prevent degradation.
References
Sources
- 1. 40358-04-1|this compound|BLD Pharm [bldpharm.com]
- 2. CAS 58457-24-2: 5-chloro-4-nitrothiophene-2-sulfonyl chlor… [cymitquimica.com]
- 3. WO2020047312A1 - Heteroaryl-substituted sulfonamide compounds and their use as sodium channel inhibitors - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Full text of "Handbook of Reactive Chemical Hazards Vol 2 (Bretherick 1999)" [archive.org]
Application Note: Solvent Selection Strategy for 4-Nitrothiophene-2-Sulfonyl Chloride Coupling
Executive Summary
The coupling of 4-nitrothiophene-2-sulfonyl chloride (4-NTSC) with nucleophiles (primarily amines) is a pivotal step in the synthesis of novel sulfonamide antibiotics, diuretics, and antitumor agents. However, the presence of the nitro group at the C4 position creates a unique electronic environment that significantly enhances the electrophilicity of the sulfonyl center while simultaneously increasing the risk of hydrolytic degradation and nucleophilic aromatic substitution (
This guide provides a scientifically grounded protocol for solvent selection, moving beyond traditional "try-and-see" approaches to a mechanistic strategy. We prioritize anhydrous non-nucleophilic solvents for initial screening while offering green alternatives (2-MeTHF, EtOAc) for process scale-up.
Chemical Context & Reactivity Profile[1][2][3][4]
Structural Considerations
The thiophene ring is inherently electron-rich (excess
-
Effect on Sulfonyl Chloride: The EWG pulls electron density from the ring, destabilizing the S-Cl bond and making the sulfur atom highly electrophilic. This increases reaction rates but drastically reduces stability against moisture.
-
Side Reaction Risk: The C-Cl or C-NO
bonds on the thiophene ring become susceptible to displacement by strong nucleophiles or in polar aprotic solvents (like DMF) at elevated temperatures.
The "Solvent-Kinetic" Balance
The ideal solvent must dissolve the non-polar 4-NTSC while accommodating the polar amine/salt intermediates, without promoting hydrolysis.
| Parameter | Impact on 4-NTSC Coupling |
| Dielectric Constant ( | High |
| Basicity/Nucleophilicity | Solvent must not compete with the amine. Avoid alcohols or primary amines as solvents. |
| Water Miscibility | Immiscible solvents (DCM, EtOAc) protect the reagent from atmospheric moisture better than miscible ones (THF, Acetone). |
Mechanistic Pathways & Solvent Influence
The following diagram illustrates the competition between the desired sulfonylation and the deleterious hydrolysis/substitution pathways, highlighting where solvent choice intervenes.
Figure 1: Mechanistic competition in the coupling of 4-NTSC. Solvent polarity and water content dictate the ratio of Sulfonamide (Green) to Sulfonic Acid (Red).
Solvent Selection Matrix
| Solvent | Class | Solubility (4-NTSC) | Hydrolysis Risk | Green Score | Recommendation |
| Dichloromethane (DCM) | Chlorinated | Excellent | Low (Immiscible) | Low | Gold Standard for R&D. Best yield/purity profile. |
| Tetrahydrofuran (THF) | Ether | Good | High (Hygroscopic) | Moderate | Good for polar amines. Must be anhydrous and fresh. |
| 2-MeTHF | Bio-Ether | Good | Low (Immiscible) | High | Top Green Alternative . Higher BP allows heating if sluggish. |
| Acetone | Ketone | Excellent | Very High | Moderate | Specific Use Only. Use at -35°C for ammonia coupling. |
| DMF / DMAc | Polar Aprotic | Excellent | High | Low | Avoid. Difficult removal; promotes hydrolysis and |
| Ethyl Acetate (EtOAc) | Ester | Moderate | Low | High | Process Scale. Good for workup, but solubility of 4-NTSC may be limiting at 0°C. |
Experimental Protocols
Protocol A: The "Gold Standard" (DCM)
Best for: Initial screening, high-value substrates, small scale (mg to g).
Reagents:
-
This compound (1.0 equiv)[1]
-
Amine (1.1 equiv)[2]
-
Triethylamine (Et
N) or Diisopropylethylamine (DIPEA) (1.5 equiv) -
Anhydrous Dichloromethane (DCM)[3]
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the Amine (1.1 eq) and Base (1.5 eq) in anhydrous DCM (concentration ~0.2 M).
-
Cooling: Cool the solution to 0°C using an ice bath. Critical: Control the exotherm.
-
Addition: Dissolve 4-NTSC (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Why? Slow addition prevents localized heating and suppresses double-sulfonylation.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Quench with saturated NH
Cl solution. Extract with DCM.[2] Wash organic layer with Brine.[3][2] Dry over Na SO .
Protocol B: The "Green" Scale-Up (2-MeTHF)
Best for: Process development, larger scales (>10g), environmental compliance.
Reagents:
-
This compound (1.0 equiv)[1]
-
Amine (1.05 equiv)
-
Potassium Carbonate (K
CO ) (2.0 equiv) - Milled powder -
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
Suspension: Suspend milled K
CO and Amine in 2-MeTHF. -
Addition: Add solid 4-NTSC in portions at 0–5°C.
-
Note: 2-MeTHF separates cleanly from water, unlike THF.
-
-
Reaction: Stir at RT. If reaction is slow, heat to 40°C (monitor closely for hydrolysis).
-
Workup: Add water to dissolve salts. Separate phases. The product remains in the organic 2-MeTHF layer. Crystallize directly by concentrating and adding Heptane as an antisolvent.
Troubleshooting & Decision Logic
Common issues with 4-NTSC couplings and their remediation:
-
Issue: Hydrolysis (Sulfonic Acid formation) [2]
-
Diagnosis: LCMS shows peak at [M-35+17] (OH replaces Cl).
-
Fix: Switch to Protocol A (DCM). Ensure amine is dry. Use molecular sieves in solvent.
-
-
Issue: "Oiling Out"
-
Diagnosis: Product forms a gummy residue at the bottom.
-
Fix: Add a co-solvent (small amount of THF or Acetonitrile) to the DCM/EtOAc mixture to improve solubility of the sulfonamide product.
-
-
Issue: Low Yield with Aniline Nucleophiles
-
Fix: Anilines are weak nucleophiles. Use Pyridine as both solvent and base (0.5 M) at 0°C to RT. Pyridine acts as a nucleophilic catalyst (forming a reactive N-sulfonylpyridinium intermediate).
-
Decision Tree for Solvent Selection
Figure 2: Logical flow for selecting the optimal solvent system based on substrate properties and scale.
References
-
BenchChem. Synthesis routes of this compound. Retrieved from
-
Royal Society of Chemistry. Green Chemistry: Deep eutectic solvents as sustainable media for multicomponent sulfonylation.[4] Retrieved from
-
National Institutes of Health (NIH). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from
-
CymitQuimica. 5-Chloro-4-nitrothiophene-2-sulfonyl chloride Properties and Safety. Retrieved from
-
Master Organic Chemistry. Sulfonyl blocking groups in aromatic synthesis. Retrieved from
Sources
- 1. Synthesis routes of this compound [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Deep eutectic solvents as sustainable media for multicomponent sulfonylation: an efficient strategy to synthesize (hetero)aryl sulfones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
preventing hydrolysis of 4-nitrothiophene-2-sulfonyl chloride during storage
Topic: Prevention of Hydrolysis During Storage & Handling
Ticket ID: #TSC-NTSC-001 Status: Resolved / Guide Published
Executive Summary
4-Nitrothiophene-2-sulfonyl chloride is a high-value, highly reactive intermediate used frequently in medicinal chemistry for sulfonamide synthesis.[1] Its storage stability is compromised by two factors: the electron-withdrawing nitro group , which hyper-activates the sulfonyl center toward nucleophilic attack, and the thiophene ring , which is less sterically hindering than a benzene ring.
This guide provides a self-validating storage protocol designed to prevent the "Hydrolysis Cascade"—a destructive cycle where moisture ingress generates HCl, which autocatalytically accelerates further decomposition.
Module 1: The Science of Instability
Why does this compound degrade so fast?
Unlike standard benzenesulfonyl chlorides, the 4-nitrothiophene derivative possesses a unique electronic profile that makes it exceptionally "thirsty" for water.
-
Electronic Activation: The nitro group (
) at the 4-position is strongly electron-withdrawing. It pulls electron density away from the thiophene ring and, by extension, the sulfur atom of the sulfonyl group. -
Nucleophilic Susceptibility: This electron deficiency makes the sulfur atom highly electrophilic (positive character), significantly lowering the activation energy required for water (a nucleophile) to attack.
-
The Autocatalytic Trap: Hydrolysis releases Hydrochloric Acid (HCl). Unlike a passive byproduct, HCl acts as a catalyst, protonating the sulfonyl oxygen and making the sulfur even more susceptible to further attack. This leads to a runaway decomposition effect.
Visualizing the Threat: The Hydrolysis Mechanism
Figure 1: The mechanism of hydrolysis showing the nucleophilic attack of water on the sulfur atom and the subsequent autocatalytic feedback loop driven by HCl generation.
Module 2: The Gold Standard Storage Protocol
Objective: Maintain purity >98% for 6+ months. Principle: The "Double-Barrier" System.
Storage Workflow Diagram
Figure 2: Decision tree for handling incoming shipments and establishing the Double-Barrier storage system.
Detailed Protocol
| Step | Action | Technical Rationale |
| 1. Primary Seal | Flush the headspace of the vial with Argon (preferred over Nitrogen due to density) immediately after use. Wrap the cap interface tightly with Parafilm or electrical tape. | Displaces humid air.[2] Argon is heavier than air and sits on the solid surface, providing a better blanket than Nitrogen. |
| 2. Secondary Barrier | Place the primary vial inside a larger screw-top jar or desiccator containing a chemical desiccant (e.g., Drierite or Phosphorus Pentoxide ). | Creates a micro-environment with 0% humidity. If the primary seal fails, the desiccant intercepts the moisture before it reaches the compound. |
| 3. Thermal Arrest | Store the entire assembly in a -20°C freezer . | Arrhenius equation: Lowering temperature significantly reduces the rate of hydrolysis. |
| 4. Acclimatization | CRITICAL: Before opening the vial, allow it to warm to room temperature inside the desiccator (approx. 30 mins). | Prevents atmospheric water from condensing onto the cold solid immediately upon opening (the "soda can effect"). |
Module 3: Troubleshooting & FAQs
Q1: My compound has turned into a sticky paste or liquid. Is it ruined?
Diagnosis: Severe hydrolysis. The "liquid" is likely a mixture of phosphoric/sulfuric acid byproducts and HCl. Solution:
-
If <30% liquid: You may be able to rescue it via recrystallization (see Module 4).
-
If >50% liquid: Discard. The acidity makes recovery dangerous and low-yielding.
Q2: Can I store it as a stock solution?
Recommendation: No. Unless you use an exceptionally dry, non-nucleophilic solvent (e.g., Anhydrous DCM stored over molecular sieves), the risk is too high. Even trace ppm of water in "dry" solvents will degrade the sulfonyl chloride over weeks. Always store as a solid.
Q3: How do I verify purity before running my reaction?
The "Melting Point Test" (Self-Validating System):
-
Pure: Sharp melting point (approx. 73–75°C depending on specific isomer/purity).
-
Degraded: Broad melting range or significantly depressed melting point (e.g., 60–68°C).
-
NMR Check: Run a proton NMR in
. Look for a broad singlet downfield (10–12 ppm) indicating sulfonic acid formation ( ).
Module 4: Emergency Rescue (Purification)
If your compound shows signs of surface hydrolysis (crusting/clumping), use this recrystallization method.
Safety Warning: Perform all steps in a fume hood. This process releases HCl gas.
Reagents:
-
Solvent A: Dichloromethane (DCM) or Chloroform (Anhydrous).
-
Solvent B: Hexane or Heptane (Anhydrous).
Protocol:
-
Dissolution: Dissolve the crude solid in the minimum amount of warm DCM (approx. 35°C). Do not boil excessively.
-
Filtration: If there is insoluble brown sludge (sulfonic acid), filter the solution rapidly through a glass frit or cotton plug.
-
Crystallization: Add warm Hexane dropwise to the DCM solution until a slight turbidity (cloudiness) persists.
-
Cooling: Seal the flask and place it in the fridge (4°C) for 2 hours, then the freezer (-20°C) overnight.
-
Collection: Filter the yellow crystals quickly under Argon/Nitrogen flow. Wash with cold Hexane.
-
Drying: Dry under high vacuum for 2 hours to remove solvent traces.
References
-
Stability of Heteroaromatic Sulfonyl Chlorides
-
Hydrolysis Mechanisms
-
Purification & Handling
- General Sulfonyl Chloride Storage: Title: A Researcher's Guide to Characterizing Sulfonyl Chlorides. Source: BenchChem Technical Guides.
Sources
- 1. CAS 58457-24-2: 5-chloro-4-nitrothiophene-2-sulfonyl chlor… [cymitquimica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic substitution at sulphonyl sulphur. Part 4. Hydrolysis of substituted thiophenesulphonyl halides in water–acetone mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Sulfonylation Reactions with Electron-Deficient Thiophenes
Welcome to the Technical Support Center for optimizing the sulfonylation of electron-deficient thiophenes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging but crucial transformation. Electron-deficient thiophenes, substituted with electron-withdrawing groups (EWGs) such as nitro, cyano, halo, or carbonyl functionalities, present unique hurdles in electrophilic aromatic substitution reactions. Their decreased nucleophilicity often leads to low yields, sluggish reactions, and undesired side products.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges and achieve your synthetic goals.
Frequently Asked questions (FAQs)
Q1: Why is the sulfonylation of electron-deficient thiophenes so much more challenging than that of their electron-rich counterparts?
The core of the issue lies in the mechanism of electrophilic aromatic substitution (EAS). The thiophene ring acts as a nucleophile, attacking the electrophilic sulfur species (e.g., from a sulfonyl chloride). Electron-withdrawing groups pull electron density away from the thiophene ring, reducing its nucleophilicity and making it less reactive towards electrophiles.[1][2] This deactivation of the ring leads to a higher activation energy for the reaction, often requiring more forcing conditions which can, in turn, lead to side reactions and decomposition.[3]
Q2: What are the most common sulfonylating agents, and which should I choose for my electron-deficient thiophene?
The most common sulfonylating agents are sulfonyl chlorides (R-SO₂Cl) and chlorosulfonic acid (ClSO₃H).[4] For electron-deficient thiophenes, the choice depends on the severity of the deactivation:
-
Chlorosulfonic acid is a very strong sulfonylating agent and is often necessary for highly deactivated substrates.[5] However, it can be aggressive and may lead to side reactions if not used carefully.
-
Sulfonyl chlorides in the presence of a Lewis acid catalyst are a more tunable option. This allows for the optimization of the catalyst to match the reactivity of the substrate.[6]
-
Alternative reagents like sulfonyl fluorides can sometimes be effective, offering different reactivity profiles.[7]
Q3: How do I choose the right Lewis acid catalyst for my reaction?
For deactivated substrates, a strong Lewis acid is typically required to activate the sulfonyl chloride and increase its electrophilicity. Common choices include:
-
Aluminum chloride (AlCl₃): A powerful and widely used Lewis acid, but it can sometimes lead to charring or decomposition with sensitive substrates.[6]
-
Iron(III) chloride (FeCl₃): Another strong and effective Lewis acid.[6]
-
Solid-supported catalysts: Zeolites and metal-exchanged clays (e.g., Fe³⁺-montmorillonite) can offer advantages in terms of easier workup and potential for reuse, providing a greener alternative.
The optimal catalyst and its loading should be determined empirically for each specific substrate.
Q4: What is the expected regioselectivity for the sulfonylation of 3-substituted electron-deficient thiophenes?
The regioselectivity of electrophilic substitution on 3-substituted thiophenes is a complex interplay of electronic and steric effects. For 3-substituted thiophenes with electron-withdrawing groups, electrophilic attack is generally directed to the C5 position.[8] However, mixtures of isomers are common, and the selectivity can be influenced by the reaction conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the sulfonylation of electron-deficient thiophenes.
Problem 1: Low or No Conversion of Starting Material
This is the most common issue when dealing with deactivated substrates.
dot
Caption: Troubleshooting workflow for low or no conversion.
-
Explanation & Actionable Advice:
-
Insufficient Ring Nucleophilicity: Your primary challenge is the deactivated nature of the thiophene ring.
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor for decomposition.
-
Stronger Lewis Acid: If using a sulfonyl chloride, a more potent Lewis acid can further polarize the S-Cl bond, making the sulfur atom more electrophilic and susceptible to attack by the deactivated ring.[9]
-
-
Poor Sulfonylating Agent Reactivity: The chosen sulfonylating agent may not be electrophilic enough.
-
Switch to Chlorosulfonic Acid: For highly deactivated systems, chlorosulfonic acid is often the reagent of choice.[5]
-
-
Catalyst Inactivity: Lewis acids are sensitive to moisture.
-
Ensure Anhydrous Conditions: Use freshly distilled solvents and dry glassware. Ensure your Lewis acid is fresh and has been stored properly.
-
Increase Catalyst Loading: For particularly stubborn substrates, increasing the molar equivalents of the Lewis acid may be necessary.
-
-
Problem 2: Formation of Multiple Products/Isomers
Achieving high regioselectivity can be difficult with substituted thiophenes.
-
Explanation & Actionable Advice:
-
Kinetic vs. Thermodynamic Control: The product distribution can be temperature-dependent. Running the reaction at a lower temperature may favor the kinetically preferred isomer, while higher temperatures may lead to the thermodynamically more stable product.
-
Steric Hindrance: The size of the electrophile can influence where it attacks the ring. In some cases, a bulkier sulfonylating agent-Lewis acid complex might favor attack at a less sterically hindered position.
-
Blocking Groups: For certain synthetic strategies, a blocking group can be temporarily installed at a more reactive site to direct the sulfonylation to the desired position. The blocking group is then removed in a subsequent step.[10]
-
Problem 3: Product Decomposition or Charring
The use of strong acids and high temperatures can lead to the degradation of your starting material or product.
-
Explanation & Actionable Advice:
-
Excessive Acidity/Temperature:
-
Lower Temperature: If possible, run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Slower Addition: Add the sulfonylating agent or Lewis acid slowly and portion-wise to control the exotherm.
-
Alternative Catalysts: Consider solid acid catalysts which can sometimes offer milder reaction conditions.
-
-
Data Summary: Reaction Conditions
The following table provides a general comparison of reaction conditions for the sulfonylation of thiophenes with varying electronic properties.
| Substrate Type | Sulfonylating Agent | Catalyst | Temperature | Typical Yields |
| Electron-Rich Thiophene | ArSO₂Cl | Mild Lewis Acid (e.g., ZnCl₂) | Room Temp - 50°C | Good to Excellent |
| Unsubstituted Thiophene | ArSO₂Cl / ClSO₃H | Strong Lewis Acid (e.g., AlCl₃) | 0°C - Reflux | Moderate to Good |
| Electron-Deficient Thiophene | ClSO₃H or ArSO₂Cl | Strong Lewis Acid (e.g., AlCl₃, FeCl₃) | Elevated Temp (e.g., 60-100°C) | Low to Moderate |
Experimental Protocols
Protocol 1: General Procedure for Chlorosulfonation of an Electron-Deficient Thiophene
Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, add the electron-deficient thiophene (1.0 eq).
-
Cool the flask in an ice-salt bath to -10°C.
-
Slowly add chlorosulfonic acid (4.0 eq) dropwise via the addition funnel, maintaining the internal temperature below 0°C.[5]
-
After the addition is complete, allow the reaction to stir at low temperature for a designated time (monitor by TLC). If no reaction occurs, the temperature can be slowly increased to room temperature or gently heated.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The sulfonyl chloride product will often precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., a mixture of chlorinated solvents and hexanes).
Protocol 2: Lewis Acid-Catalyzed Sulfonylation of an Electron-Deficient Thiophene
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add the electron-deficient thiophene (1.0 eq) and a dry, non-coordinating solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Cool the mixture to 0°C in an ice bath.
-
Add the Lewis acid (e.g., AlCl₃, 1.5 eq) portion-wise, ensuring the temperature remains low.
-
In a separate flask, dissolve the sulfonyl chloride (1.2 eq) in the same dry solvent.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux as needed, monitoring the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to 0°C and quench by carefully adding cold water or dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizing the Mechanism
The following diagram illustrates the general mechanism for the Lewis acid-catalyzed sulfonylation of an electron-deficient thiophene.
dot
Caption: Mechanism of Lewis acid-catalyzed sulfonylation.
References
-
O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). Radical-based regioselective C–H functionalization of electron-deficient heteroarenes: scope, tunability, and predictability. Journal of the American Chemical Society, 135(33), 12122-12134. [Link]
-
Krasovskiy, A., & Knochel, P. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journal of Organic Chemistry, 7, 1208-1218. [Link]
-
O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC. [Link]
-
O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society. [Link]
-
Ravelli, D., et al. (2025). Photocatalytic transformation of aliphatic heterocycles and electron-poor alkenes into functionalized heteroarenes. Green Chemistry. [Link]
-
Ashenhurst, J. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Lo, C. Y., et al. (2023). Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. PMC. [Link]
- Google Patents. (2019). CN109776360A - A kind of clean thiophenols new synthetic method.
-
Making Molecules. (2025). Electrophilic Aromatic Substitution. [Link]
-
Wikipedia. (2023). Aromatic sulfonation. [Link]
-
Chemistry Steps. (2026). Activating and Deactivating Groups. [Link]
-
Tredwell, M., et al. (2015). Sulfonium Salts as Leaving Groups for Aromatic Labelling of Drug-like Small Molecules with Fluorine-18. PMC. [Link]
-
NC State University Libraries. (n.d.). Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. [Link]
-
Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 10(2), 113-125. [Link]
-
King, S. (n.d.). Lecture Notes Chem 51B Chapter 18 Electrophilic Aromatic Substitution. NC State University. [Link]
- Google Patents. (2016).
-
Choudary, B. M., Chowdari, N. S., & Kantam, M. L. (2000). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Journal of the Chemical Society, Perkin Transactions 1, (16), 2689-2693. [Link]
-
Henri, R., et al. (2011). Regioselectivity of the arylation of 3-substituted thiophenes. ResearchGate. [Link]
-
Nguyen, L. N. T., et al. (2023). Friedel-Crafts sulfonylation catalyzed by chloroaluminate ionic liquid immobilized on magnetic nanoparticles: Optimization by response surface methodology. The Journal of Agriculture and Development, 22(6), 78-91. [Link]
-
Kim, J. H., et al. (2018). One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates. Beilstein Journal of Organic Chemistry, 14, 247-254. [Link]
-
Watanabe, T., Kanemoto, K., & Fukuzawa, S. (2019). Trifluoroacetic Acid-Mediated Desulfurilative Sulfonylation of Activated Olefins Using Potassium p-Toluenethiosulfonate. ChemistrySelect, 4(38), 11211-11214. [Link]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. Synlett, 2009(17), 2773-2776. [Link]
-
Al-Said, S. A., et al. (2017). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PMC. [Link]
-
ResearchGate. (2025). Parallel synthesis of 2,4,5-trisubstituted thiophene-3-carbonitrile derivatives on traceless solid support. [Link]
-
Wang, G. W., et al. (2011). Regioselective oxidative coupling reactions of 3-substituted thiophenes with arylboronic acids. Organic Letters, 13(14), 3640-3643. [Link]
-
ResearchGate. (n.d.). a) Friedel‐Crafts sulfonylation of aromatic compounds... [Link]
-
Choudary, B. M., Chowdari, N. S., & Kantam, M. L. (2000). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Journal of the Chemical Society, Perkin Transactions 1, (16), 2689-2693. [Link]
-
ResearchGate. (2014). How to carry out a sulfonation reaction?. [Link]
-
Organic Syntheses. (n.d.). (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE. [Link]
-
ResearchGate. (2025). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. [Link]
-
Ashenhurst, J. (2018). Sulfonyl blocking groups in aromatic synthesis. Master Organic Chemistry. [Link]
- Google Patents. (1987). EP0216279B1 - Process for the preparation of halogen-thiophene-2-carboxylic acids.
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]
-
YouTube. (2017). Electrophilic Aromatic Substitution: Sulfonation of Benzene. [Link]
- Google Patents. (1990). CN1028101C - Process for preparation of 5-chloro-3-chlorosulphony 1-2-thiophenecarboxylic acid esters.
-
Chen, Y., et al. (2023). Regioselective functionalization of sulfenamides: S-arylation with cyclic diaryl λ3-bromanes and λ3-chloranes. Chemical Communications. [Link]
-
Wang, Y., et al. (2022). Catalyst-free arylation of sulfonamides via visible light-mediated deamination. PMC. [Link]
-
Wikipedia. (2023). Reductive desulfonylation. [Link]
-
Koutentis, P. A., et al. (2025). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. MDPI. [Link]
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl. [Link]
-
ResearchGate. (2025). Nature of Sulfonyl Deactivation/Activation by Metal Catalysts. [Link]
-
Organic Syntheses. (n.d.). 2-thiophenethiol. [Link]
-
Peyronneau, M., Roques, N., & Roux, C. (2003). Catalytic Lewis Acid Activation of Thionyl Chloride: Application to the Synthesis of Aryl Sulfinyl Chlorides Catalyzed by Bismuth(III) Salts. ChemInform. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 3. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 4. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Handling 4-Nitrothiophene-2-Sulfonyl Chloride
[1]
Topic: Moisture Sensitivity & Handling Guide Reagent: 4-Nitrothiophene-2-sulfonyl chloride (and related nitro-thienyl sulfonyl chlorides) Urgency: High (Rapid Hydrolysis Risk)[1]
Executive Summary
You are likely reading this because your yellow crystalline solid has turned into a sticky orange gum, or your sulfonylation yield is inexplicably low.
This compound is significantly more moisture-sensitive than its benzene analogues (e.g., tosyl chloride).[1] The electron-withdrawing nitro group at the 4-position destabilizes the sulfonyl chloride bond, making the sulfur atom highly electrophilic and prone to rapid nucleophilic attack by atmospheric moisture.[1] The resulting hydrolysis product (sulfonic acid) is autocatalytic, releasing HCl which further degrades the reagent.
This guide provides a self-validating workflow to diagnose, handle, and rescue this reagent.
Module 1: Rapid Diagnostics (The "Is It Dead?" Phase)
Before committing this reagent to a reaction, you must verify its integrity. Standard LC-MS is unreliable for purity determination because the chloride moiety often hydrolyzes on the column or reacts with the mobile phase (methanol/water), leading to false negatives.
Diagnostic Decision Matrix
Figure 1: Diagnostic workflow. Note that melting points for this class of compounds are typically low (40–60°C range); significant depression indicates hydrolysis.
FAQs: Diagnostics
Q: Why does my LC-MS show the sulfonic acid mass even though the solid looks fine? A: This is an artifact. Sulfonyl chlorides react with the water or methanol in the LC mobile phase.
-
Correct Protocol: Dissolve a small sample in anhydrous MeOH. Let it sit for 10 minutes. Run LC-MS. You should see the methyl ester mass (M+OCH3). If you see the sulfonic acid mass (M+OH) in this specific test, your original reagent was already hydrolyzed [1].
Q: My sample is a liquid, but the bottle says "Solid." A: It has hydrolyzed. The hydrolysis product (4-nitrothiophene-2-sulfonic acid) is hygroscopic and forms a eutectic mixture with the remaining chloride and HCl, appearing as an oil.[1] If it is fully liquid, discard it . Recrystallization is rarely successful at this stage.
Module 2: Storage & Handling Protocols
This reagent has a "Goldilocks" problem: it is moisture sensitive and often has a low melting point. Handling it with warm hands or in a humid room can degrade it in minutes.
The "Cold & Dry" Protocol
| Parameter | Specification | Reason |
| Storage Temp | 2°C to 8°C (Fridge) | Slows hydrolysis kinetics.[1] |
| Container | Taped glass vial inside a secondary jar with desiccant (Drierite/Silica). | Double-barrier protection against fridge humidity.[1] |
| Equilibration | Warm to RT before opening. | Opening a cold bottle condenses atmospheric water directly onto the solid. |
| Atmosphere | Nitrogen or Argon backfill. | Displaces humid air after use. |
Handling Technique
-
Do not hold the vial with bare hands. The heat transfer can melt the solid (MP ~40-55°C), increasing the surface area for hydrolysis. Use foam tweezers or a clamp.
-
Weighing: Do not weigh on an open balance pan.
-
Correct Method: Tare a dry vial with a cap. Add solid quickly. Cap. Weigh. Calculate difference.
-
-
Solvents: Use only anhydrous solvents (DCM, THF, MeCN). Water content must be <50 ppm.
Module 3: Reaction Optimization
The nitro group makes the sulfur center "hot" (highly electrophilic). It will react with water faster than your amine/alcohol nucleophile if given the chance.
Reaction Setup Diagram
Figure 2: Optimized reaction workflow to minimize competitive hydrolysis.[1]
Critical Troubleshooting (Q&A)
Q: I am getting low yields (30-50%). Where did I go wrong? A: You likely added the solid reagent directly to the reaction flask.
-
The Issue: When solid hits the solution, it dissolves slowly. The local concentration of sulfonyl chloride is high, but if the amine is not immediately available, trace water competes.
-
The Fix: Dissolve the sulfonyl chloride in a small volume of anhydrous DCM in a separate dry vial. Add this solution dropwise to your amine/base mixture at 0°C. This ensures controlled stoichiometry.
Q: Can I use aqueous base (Schotten-Baumann conditions)? A: No. While standard benzene sulfonyl chlorides tolerate biphasic water/DCM mixtures, the 4-nitrothiophene derivative is too reactive.[1] It will hydrolyze significantly before reacting with the amine. Use anhydrous organic bases (TEA, DIPEA, Pyridine) in organic solvent [2].
Module 4: Remediation (Purification)
If your reagent is partially hydrolyzed (sticky but not liquid), you can rescue it. Do not attempt column chromatography (silica is acidic and wet; it will destroy the rest).
Method A: The "Rapid Wash" (Recommended)
Best for removing sulfonic acid impurities from <5g batches.
-
Dissolve the impure solid in DCM (approx. 10 mL per gram).
-
Prepare a separatory funnel with ice-cold water.[1]
-
Rapidly wash the organic layer with the cold water (shake for only 10-15 seconds).
-
Immediately drain the DCM layer into a flask containing anhydrous MgSO₄ .
-
Filter and concentrate on a rotavap (bath temp < 30°C).
Method B: Recrystallization
Use only if Method A fails or for large batches.
-
Solvent System: Hexane/CHCl3 or Toluene.
-
Protocol:
-
Dissolve solid in minimum hot CHCl3 or Toluene (approx 45-50°C—do not boil excessively).
-
Filter rapidly if there is insoluble "gunk" (polymeric decomposition).
-
Add warm Hexane until slightly cloudy.
-
Cool slowly to RT, then to -20°C.
-
Filter crystals under a blanket of Nitrogen [3].
-
References
-
BenchChem. (2025).[5] A Researcher's Guide to Characterizing Sulfonyl Chlorides: Analytical Techniques.Link
-
Sigma-Aldrich. (2024). Product Specification: 2-Thiophenesulfonyl chloride & Derivatives.[1]Link
-
Mettler Toledo. (2025). Recrystallization Guide: Process, Procedure, Solvents.[3]Link
-
Organic Syntheses. (1921-2026).[1][6] General Procedures for Handling Nitrophenylsulfur Chlorides.Link
purification methods for 4-nitrothiophene-2-sulfonyl chloride reaction mixtures
Technical Support Center: Isolation & Purification of 4-Nitrothiophene-2-Sulfonyl Chloride
Welcome from the Application Science Team Handling heteroaromatic sulfonyl chlorides requires precision. This compound (CAS 40358-04-1) is a highly electrophilic, moisture-sensitive intermediate critical for synthesizing complex sulfonamides and functionalized polythiophenes. This guide provides field-validated troubleshooting strategies to overcome the two primary modes of failure during its isolation: isomeric contamination and aqueous hydrolysis.
Diagnostic FAQs: Mechanism & Causality
Q: My crude nitration mixture shows two distinct products. Why does this happen, and how do I control it? A: This is an unavoidable consequence of the thiophene ring's electronic properties. When thiophene-2-sulfonyl chloride undergoes electrophilic aromatic substitution (nitration), the existing sulfonyl group acts as a powerful, deactivating 1[1], steering the incoming nitronium ion (NO₂⁺) primarily to the C4 position. However, the inherent nucleophilicity of the thiophene sulfur activates the C5 position, leading to a competitive pathway. Consequently, a standard nitration yields a mixture of the 4-nitro target and the 5-nitro byproduct, typically in an2[2]. Separation must be achieved downstream via fractional distillation or chromatography.
Q: The isolated product shows poor reactivity in sulfonamide couplings and a broad peak in my IR spectrum. What went wrong? A: Your sulfonyl chloride has hydrolyzed into the corresponding sulfonic acid. Sulfonyl chlorides are highly susceptible to nucleophilic attack by water. During the aqueous quench of the nitration mixture, an exothermic reaction occurs. If the temperature is not strictly maintained near 0 °C, or if the biphasic contact time is prolonged, water will displace the chloride leaving group. This causality dictates our strict "Cold & Fast" extraction protocol.
System Architecture: Purification Pathways
Workflow for isolating this compound from crude nitration mixtures.
Step-by-Step Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating specific physical checkpoints, you can verify the success of the purification in real-time.
Protocol A: Fractional Vacuum Distillation (Recommended for >10g Scale)
Because the 4-nitro and 5-nitro isomers have distinct boiling points under vacuum, distillation provides a solvent-free, highly scalable purification route.
-
Cold Quench: Slowly pour the crude acidic nitration mixture over a 5x volume of crushed ice. Maintain the internal temperature below 5 °C to arrest hydrolysis.
-
Rapid Extraction: Immediately extract the aqueous slurry with cold carbon tetrachloride (CCl₄) or chloroform (CHCl₃). Causality note: These dense, non-polar solvents rapidly sequester the sulfonyl chloride into the lower organic phase, protecting it from the aqueous interface.
-
Dehydration: Separate the organic layer, wash once with ice-cold brine, and dry thoroughly over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure at room temperature.
-
Foreshot Distillation: Transfer the crude oil to a short-path distillation apparatus. Apply a stable high vacuum (4 mmHg). Slowly increase the heat. Collect the foreshot2[2]. Validation: This fraction contains the 5-nitrothiophene-2-sulfonyl chloride byproduct.
-
Main Fraction Collection: Continue heating and collect the main fraction 2 (4 mmHg)[2]. This is your pure this compound.
-
Self-Validation Checkpoint: Run an ATR-IR spectrum of the isolated main fraction. The absence of a broad band at 3000–3500 cm⁻¹ confirms the absence of sulfonic acid. Sharp asymmetric and symmetric 3 and ~1150 cm⁻¹ confirm the intact sulfonyl chloride[3].
Protocol B: Anhydrous Flash Chromatography (For <10g Discovery Scale)
For smaller scales where distillation hold-up volume causes unacceptable yield losses, chromatography is viable only if strict anhydrous conditions are maintained.
-
Stationary Phase Prep: Slurry silica gel in anhydrous hexanes. Do not use standard reagent-grade solvents, as their trace water content will destroy the product on the column.
-
Loading: Dissolve the crude mixture in a minimal amount of anhydrous dichloromethane (DCM).
-
Elution: Elute using a gradient of anhydrous hexanes to anhydrous ethyl acetate (typically starting at 95:5 and moving to 80:20).
-
Fractionation: Monitor via TLC (UV 254 nm). The 5-nitro isomer typically elutes slightly ahead of the 4-nitro isomer due to differences in dipole moment.
-
Self-Validation Checkpoint: Pool the target fractions and concentrate. Dissolve a 5 mg aliquot in anhydrous methanol with a drop of triethylamine to form the methyl sulfonate ester; a clean single peak in LC-MS confirms isomeric purity and successful electrophilic activation.
Performance Metrics: Purification Data Summary
The following table summarizes the quantitative performance data for the isolation of the target 4-nitro isomer, allowing for rapid comparison of purification strategies.
| Purification Method | Optimal Scale | Target Isomeric Purity | Expected Yield (4-Nitro) | Primary Advantage | Primary Limitation |
| Fractional Vacuum Distillation | > 10 g | > 98% | 75 – 80% | High throughput, solvent-free, scalable | Requires stable high vacuum (4 mmHg) |
| Anhydrous Flash Chromatography | < 10 g | > 95% | 60 – 70% | Excellent for small discovery scales | High risk of on-column hydrolysis |
| Recrystallization (from Hexanes) | > 50 g | > 99% | 45 – 55% | Highest possible purity | Significant yield loss in mother liquor |
References
-
The Performance of Different AgTiO Loading into Poly(3-Nitrothiophene) for Efficient Adsorption of Hazardous B , International Journal of Polymer Science (Semantic Scholar). Available at:[Link]
-
Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activators , MDPI. Available at: [Link]
Sources
proper quenching techniques for excess 4-nitrothiophene-2-sulfonyl chloride
Welcome to the Technical Support Center. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights for handling and quenching excess 4-nitrothiophene-2-sulfonyl chloride (and its derivatives, such as the 5-chloro variant).
Due to the unique electronic properties of the nitrothiophene ring, this reagent presents specific reactivity and safety challenges that require precise, causality-driven workflows.
Chemical Profiling & Quantitative Data
The nitro group at the 4-position strongly withdraws electron density from the thiophene ring, creating a highly electron-deficient system. This makes the sulfonyl chloride exceptionally electrophilic, leading to rapid, highly exothermic reactions with nucleophiles (including water)[1].
Table 1: Reactivity & Quenching Profile
| Parameter | Specification / Behavior |
| Chemical Identity | This compound |
| Electrophilicity | Extremely High (Driven by the strong electron-withdrawing -NO₂ group) |
| Hydrolysis Kinetics | Rapid; highly exothermic upon contact with unbuffered water |
| Primary Hydrolysis Byproducts | 4-Nitrothiophene-2-sulfonic acid, Hydrochloric acid (HCl)[1] |
| Recommended Scavenger Equivalents | 1.5 – 2.0 eq (relative to excess starting material) |
| Optimal Quench Temperature | 0 °C to 5 °C (Critical to prevent thermal degradation) |
Mechanistic Quenching Workflow
The following diagram illustrates the two primary pathways for safely neutralizing excess reagent while preserving your synthesized product.
Fig 1. Mechanistic workflow for quenching excess highly reactive sulfonyl chlorides.
Validated Quenching Protocols
To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to phase separation until analytical confirmation is achieved.
Protocol A: Nucleophilic Amine Scavenging (Preferred for High Efficiency)
Causality: Biphasic water/organic quenching can be slow due to poor mass transfer. By adding a soluble primary amine with a polar tail (like ethanolamine), you introduce a nucleophile that vastly outcompetes water[2]. The amine rapidly attacks the highly electrophilic sulfonyl chloride, forming a sulfonamide with a free hydroxyl group. This drastically lowers the byproduct's LogP, forcing it entirely into the aqueous wash.
-
Temperature Control: Cool the crude reaction mixture to 0 °C using an ice bath.
-
Scavenger Addition: Dropwise, add 1.5 to 2.0 equivalents of ethanolamine (calculated relative to the unreacted excess of the sulfonyl chloride).
-
Agitation: Stir vigorously for 15–30 minutes at 0 °C.
-
Validation Step: Pull a 10 µL aliquot of the organic layer, dilute in acetonitrile, and run a rapid TLC or LC-MS. The complete disappearance of the starting material confirms the quench is successful.
-
Phase Separation: Wash the organic layer with 1M aqueous HCl (to remove excess ethanolamine) followed by brine. The polar sulfonamide byproduct will partition into the aqueous waste.
Protocol B: Buffered Biphasic Hydrolysis (Standard Method)
Causality: Direct addition of ambient-temperature water causes an uncontrolled exothermic release of HCl[1]. Using a mixture of crushed ice and saturated NaHCO₃ acts as both a thermal sink and an immediate acid neutralizer, preventing the localized acidic degradation of your newly synthesized product[2].
-
Preparation: Prepare a slurry of crushed ice and saturated aqueous sodium bicarbonate (NaHCO₃).
-
Quenching: Cool the reaction vessel to 0 °C. Slowly pour the crude reaction mixture into the ice/NaHCO₃ slurry under vigorous stirring.
-
Hydrolysis: Stir vigorously for 30–60 minutes. The biphasic mixture allows the sulfonyl chloride to hydrolyze at the interface, neutralizing the resulting sulfonic acid into a water-soluble sodium salt[2].
-
Validation Step: Check the organic phase via TLC/LC-MS to ensure no unreacted sulfonyl chloride remains.
-
Phase Separation: Separate the layers in a separatory funnel. Extract the aqueous layer once with your reaction solvent (e.g., DCM or EtOAc) to maximize product recovery.
Troubleshooting Guide
Q: Why is my reaction mixture turning dark brown/black upon the addition of water, accompanied by a drop in product yield? A: You are experiencing a thermal degradation event. Nitroaromatic sulfonyl chlorides are highly reactive and can be thermally sensitive[3]. Uncontrolled hydrolysis generates intense localized heat and concentrated HCl[1], which can polymerize or degrade the electron-deficient thiophene ring. Solution: Never quench with room-temperature water. Always perform the quench at 0 °C using a buffered ice mixture (Protocol B) or an amine scavenger (Protocol A).
Q: I am using a basic aqueous wash, but unreacted sulfonyl chloride remains visible on LC-MS after 2 hours. A: Biphasic aqueous quenching relies on interfacial mass transfer. If your organic solvent is highly non-polar (e.g., toluene or DCM) and stirring is inadequate, the sulfonyl chloride will remain trapped in the organic phase. Solution: Switch to a homogeneous nucleophilic quench. Adding a small amount of a soluble amine (like ethanolamine or dilute aqueous ammonia) will rapidly convert the remaining starting material into a water-soluble sulfonamide[2].
Q: Can I just evaporate the reaction solvent to remove the excess reagent before purification? A: Absolutely not. Concentrating unreacted nitro-substituted sulfonyl chlorides can lead to dangerous thermal runaway or decomposition[3]. Always quench excess reactive reagents in solution before any solvent removal steps.
Safety & Handling FAQs
Q: What is the safest way to store this compound? A: It must be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2–8 °C). This prevents slow degradation and HCl gas buildup caused by ambient atmospheric moisture[4].
Q: Is this compound shock-sensitive? A: While not classified as a primary explosive, nitroaromatic sulfonyl chlorides possess high energy release potential and can exhibit reactive hazards under extreme thermal stress or when mixed with incompatible reducing agents[3]. Handle with standard high-hazard precautions: use a blast shield for large-scale reactions and avoid drying the unreacted material to a solid crust.
References
- Technical Support Center: Sulfonyl Chloride Work-up Source: Benchchem URL
- SAFETY DATA SHEET: 5-Chloro-4-nitrothiophene-2-sulfonyl chloride Source: Thermo Fisher Scientific URL
- Reactive Chemical Hazards (Bretherick's Handbook)
- CAS 58457-24-2: 5-chloro-4-nitrothiophene-2-sulfonyl chloride Source: CymitQuimica URL
Sources
controlling exotherms in large scale 4-nitrothiophene-2-sulfonyl chloride reactions
Portal: 4-Nitrothiophene-2-sulfonyl Chloride Workflows
Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical engineering and chemical challenges associated with this compound.
Because of its highly electrophilic nature and the extreme conditions required for its synthesis, this compound is classified as a severe reactive chemical hazard[1]. Scaling up its synthesis (via chlorosulfonation and nitration) or its downstream applications (sulfonamide coupling) requires shifting from a chemistry-only mindset to one governed by thermodynamics, heat transfer coefficients (
Below, you will find authoritative FAQs, thermodynamic data, self-validating protocols, and system visualizations to ensure your pilot-scale reactions remain safe and high-yielding.
📊 Thermodynamic Parameter Summary
To design an appropriate cooling system, you must first understand the thermal load. The table below summarizes the quantitative thermodynamic data and primary engineering strategies for the key reaction steps involving this compound.
| Reaction Stage | Typical Enthalpy ( | Est. Adiabatic Temp Rise ( | Primary Heat Management Strategy | Gas / Byproduct Hazard |
| Chlorosulfonation | -80 to -120 kJ/mol | > 100 °C | Continuous flow / Cryogenic dosing (-25 °C) | High ( |
| Nitration (Mixed Acid) | > 150 °C | Microreactor / Active jacket cooling | Moderate ( | |
| Amidation (Coupling) | -40 to -60 kJ/mol | 30 - 50 °C | Subsurface amine dosing / High-shear mixing | Low (unless aqueous quench) |
❓ Troubleshooting & FAQs: Exotherm Management
Q1: Why does the nitration or chlorosulfonation of thiophene derivatives frequently lead to thermal runaway at the pilot scale, even when our lab-scale reactions are perfectly stable? A1: This is a classic heat transfer bottleneck. At the lab scale (e.g., a 100 mL round-bottom flask), the surface-area-to-volume ratio is extremely high, allowing rapid heat dissipation into an ice bath. When you scale up to a 50 L or 500 L reactor, this ratio drops exponentially, drastically reducing the overall heat transfer capacity[2]. If the massive heat generation from the nitration exotherm (often exceeding -3250 J/g) surpasses the cooling jacket's removal rate, the surplus heat accelerates the reaction kinetics. This creates a self-feeding loop resulting in thermal runaway[3].
Q2: How can we safely manage the massive exotherm and gas evolution when synthesizing the sulfonyl chloride intermediate using chlorosulfonic acid?
A2: Batch scale-up of chlorosulfonation is notoriously hazardous due to delayed exotherms and the massive volume of
Q3: During the amidation of this compound to form sulfonamides, we observe localized hot spots, product degradation, and high impurity profiles. How do we resolve this? A3: this compound is highly reactive. The addition of aliphatic or aromatic amines generates an immediate, localized exotherm. In large batch reactors, poor mixing causes the amine to pool, creating localized hot spots that promote side reactions (such as disproportionation or hydrolysis)[2]. To resolve this, dissolve the sulfonyl chloride in a compatible solvent (like 1,4-dioxane or DCM), use a high-shear impeller (avoid anchor stirrers for low-viscosity systems), and perform a slow, subsurface addition of the amine/base mixture[5]. Subsurface addition ensures immediate dispersion into the bulk fluid.
Q4: What are the storage and handling risks associated with isolated this compound?
A4: It is a severe reactive hazard[1]. The sulfonyl chloride moiety is highly sensitive to ambient moisture. Upon exposure, it undergoes an exothermic hydrolysis reaction yielding 4-nitrothiophene-2-sulfonic acid and
🗺️ Process Visualizations
Reaction pathway for this compound highlighting critical exotherm stages.
Continuous flow reactor setup for safe scale-up and exotherm control of chlorosulfonation.
🧪 Field-Proven Methodologies
Protocol A: Safe Scale-Up Synthesis via Continuous Flow (Chlorosulfonation)
Causality: Utilizing a continuous flow platform (e.g., Coflore ACR) prevents the accumulation of unreacted intermediates and allows for instantaneous heat removal, bypassing the mass-transfer limitations of batch reactors[3].
-
System Priming: Prime the continuous flow reactor lines with an anhydrous, inert solvent (e.g., DCM) under a nitrogen atmosphere to ensure zero moisture is present.
-
Thermal Equilibration: Engage the active cooling jacket (e.g., Huber Unistat system) and allow the reactor cell blocks to equilibrate to -10 °C.
-
Reagent Pumping:
-
Stream A: Pump chlorosulfonic acid (8.0 equivalents)[4].
-
Stream B: Pump the thiophene substrate dissolved in anhydrous solvent.
-
Direct both streams into a high-shear mixing T-junction immediately preceding the reactor inlet.
-
-
Residence Time Control: Adjust the mass flow controllers to achieve a residence time of exactly 2 to 4 minutes[3].
-
In-line Quenching: Direct the reactor effluent directly into a Continuous Stirred-Tank Reactor (CSTR) pre-charged with vigorously agitated ice-water to safely quench excess acid.
Self-Validation Checkpoint: Perform a solvent-only tracer study prior to the reaction. During the active run, monitor the
across the cooling jacket. A steady-stateconfirms stable heat removal. If fluctuates by >5%, halt the feed pumps immediately.
Protocol B: Controlled Batch Amidation (Sulfonamide Formation) at Pilot Scale
Causality: Amidation is exothermic. By using a subsurface dosing strategy and a high-shear impeller, we prevent the amine from pooling at the solvent surface, ensuring the exotherm is distributed evenly across the entire reactor volume[5],[2].
-
Substrate Preparation: Charge the jacketed reactor with this compound (1.0 equiv) and dissolve in anhydrous 1,4-dioxane (1.0 M concentration)[5].
-
Cooling & Agitation: Engage the high-shear agitator (e.g., pitched blade turbine) and chill the reactor jacket until the internal temperature reaches 5 °C.
-
Amine Dosing: Prepare a solution of the target amine (2.0 equiv) and triethylamine (TEA, 2.2 equiv) in 1,4-dioxane. Begin a slow, subsurface addition using a dip tube positioned near the impeller blades.
-
Temperature Interlock: Maintain the internal temperature strictly below 20 °C. Link the dosing pump to the internal Distributed Control System (DCS) thermocouple.
-
Workup: Once addition is complete and the exotherm subsides, warm to 60 °C for 1 hour to drive the reaction to completion[5]. Cool to room temperature, quench with water, extract with DCM, and wash the organic layer with 5% HCl to remove residual amines.
Self-Validation Checkpoint: Pause the amine dosing after 5% of the total volume has been added. Monitor the internal temperature. If the temperature does not stabilize or begin to decrease within 2 minutes, your cooling capacity is insufficient for the current agitation speed. Do not resume dosing until the temperature drops back to 5 °C.
📚 References
-
Working with Exothermic Reactions during Lab and Scale up Amar Equipment[Link]
-
Handling Reaction Exotherms – A Continuous Approach Chemical Industry Journal[Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides National Center for Biotechnology Information (PMC)[Link]
-
Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activators MDPI[Link]
-
Bretherick's Handbook of Reactive Chemical Hazards - 8th Edition Elsevier[Link]
Sources
- 1. Bretherick's Handbook of Reactive Chemical Hazards - 8th Edition | Elsevier Shop [shop.elsevier.com]
- 2. amarequip.com [amarequip.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Regiochemical Assignment of Nitrothiophene Sulfonyl Chlorides: A Comparative 1H NMR Guide
Introduction & Context
In the development of novel therapeutics, such as SHIP1 activators that promote the degradation of lipid-laden phagocytic cargo by microglia[1], and USP30 inhibitors[2], functionalized thiophenes serve as critical building blocks. Specifically, 4-nitrothiophene-2-sulfonyl chloride is frequently utilized to introduce sulfonamide moieties while providing a handle (the nitro group) for subsequent reduction and functionalization[3].
However, electrophilic aromatic substitution on thiophenes often yields mixtures of regioisomers. Differentiating this compound from its primary alternative, 5-nitrothiophene-2-sulfonyl chloride[4], is a critical quality control step. Relying solely on mass spectrometry or chromatography is insufficient, as these isomers exhibit nearly identical physical properties. This guide provides a definitive 1H NMR comparative analysis to unambiguously assign these isomers based on fundamental structural causality.
Theoretical Basis of 1H NMR Differentiation
The thiophene ring is an electron-rich heteroaromatic system. The introduction of a sulfonyl chloride (-SO2Cl) at C-2 and a nitro (-NO2) group at either C-4 or C-5 dramatically alters the electronic environment, resulting in profound deshielding of the remaining ring protons.
The differentiation between the two isomers relies on a self-validating internal metric: scalar coupling (
-
This compound: The remaining protons reside at C-3 and C-5. Because they are separated by an intervening carbon, they exhibit meta-coupling (
). In thiophene systems, is characteristically small, typically between 1.5 and 2.0 Hz . -
5-nitrothiophene-2-sulfonyl chloride: The remaining protons reside at C-3 and C-4. Because they are adjacent, they exhibit ortho-coupling (
). In thiophene systems, is significantly larger, typically between 4.0 and 4.5 Hz .
This difference in scalar coupling is the most robust metric for distinguishing the two isomers, far more reliable than absolute chemical shifts, which can drift based on concentration or solvent variations.
Comparative Data Presentation
The following table summarizes the expected 1H NMR parameters for both isomers, explaining the causality behind the observed spectral features.
| Feature | This compound | 5-nitrothiophene-2-sulfonyl chloride | Causality / Structural Basis |
| Proton Positions | H-3, H-5 | H-3, H-4 | Regiochemistry of the nitro group relative to the sulfonyl chloride. |
| Chemical Shift (H-3) | ~8.40 ppm | ~8.00 ppm | Deshielded by adjacent -SO2Cl. In the 4-nitro isomer, H-3 is also ortho to the -NO2, increasing deshielding. |
| Chemical Shift (H-4 / H-5) | ~8.75 ppm (H-5) | ~7.80 ppm (H-4) | H-5 in the 4-nitro isomer is flanked by S and -NO2, making it the most deshielded proton in either system. |
| Multiplicity | Doublets (d, d) | Doublets (d, d) | Both systems are simple AX spin systems. |
| Coupling Constant ( | 1.5 - 2.0 Hz (meta) | 4.0 - 4.5 Hz (ortho) | Distance between protons. Ortho protons ( |
Experimental Protocol: A Self-Validating System
To ensure the NMR protocol is a self-validating system, the methodology must prioritize resolution. A common pitfall in characterizing this compound is poor magnetic field homogeneity (shimming), which broadens the peaks and obscures the critical 1.5 Hz meta-coupling, leading to misinterpretation as a singlet.
Step 1: Sample Preparation Dissolve 5–10 mg of the purified thiophene derivative in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Causality: CDCl3 is non-coordinating and prevents solvent-induced shifts that might occur in highly polar solvents, ensuring baseline comparability with standard literature values.
Step 2: Instrument Tuning and Matching Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform probe tuning and matching for the 1H nucleus. Causality: Proper tuning maximizes the signal-to-noise ratio (SNR), which is critical for distinguishing fine splitting patterns from baseline noise.
Step 3: Shimming (Critical Step) Perform gradient shimming followed by manual optimization of the Z1 and Z2 coils. Causality: The diagnostic feature of the 4-nitro isomer is a meta-coupling of ~1.5 Hz. If the magnetic field is inhomogeneous, the line width at half height will exceed 1.5 Hz, merging the doublet into a broad singlet. This destroys the self-validating nature of the spectrum and can lead to a false assignment.
Step 4: Acquisition Parameters Set the pulse angle to 30°, relaxation delay (D1) to 2 seconds, and acquire 16 to 32 scans. Causality: A 30° pulse ensures rapid longitudinal relaxation, preventing signal saturation of the highly deshielded, slowly relaxing aromatic protons.
Step 5: Processing and Analysis
Apply a mild exponential window function (Line Broadening, LB = 0.1–0.3 Hz) prior to Fourier transformation. Zero-fill the FID to at least 64k points.
Causality: Aggressive line broadening (e.g., >0.5 Hz) will artificially obscure the small meta-coupling. Zero-filling ensures sufficient digital resolution to accurately measure the
Decision Workflow Visualization
Workflow for regiochemical assignment of nitrothiophene sulfonyl chlorides via 1H NMR.
Conclusion
While this compound and 5-nitrothiophene-2-sulfonyl chloride present similar chemical shifts due to their identical functional groups, their scalar coupling constants provide an unambiguous, self-validating method for differentiation. By optimizing NMR acquisition parameters to resolve fine meta-couplings, researchers can confidently assign regiochemistry and ensure the integrity of downstream drug development workflows.
References
-
[2] Title: WO2021050992A1 - Usp30 inhibitors and uses thereof Source: Google Patents URL:
-
[3] Title: Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activators Source: PMC URL:
-
[4] Title: 5-Nitrothiophene-2-sulfonyl chloride (CAS 36035-01-5) Source: Fluorochem URL:
-
[1] Title: Discovery of a novel SHIP1 agonist that promotes degradation of lipid-laden phagocytic cargo by microglia Source: PMC URL:
Sources
- 1. Discovery of a novel SHIP1 agonist that promotes degradation of lipid-laden phagocytic cargo by microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2021050992A1 - Usp30 inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
Precision Characterization of Sulfonyl Chlorides: An Advanced IR Spectroscopy Guide
Executive Summary
Sulfonyl chlorides (
This guide moves beyond basic textbook assignments. It provides a comparative analysis of Infrared (IR) spectroscopy against alternative techniques, detailing specific spectral shifts that distinguish the sulfonyl chloride moiety from its hydrolysis products (sulfonic acids) and downstream derivatives (sulfonamides).
Part 1: The Spectroscopic Signature
The sulfonyl chloride group is defined by the vibration of the sulfonyl (
Table 1: Comparative IR Frequency Data (Wavenumbers cm⁻¹)
The following table synthesizes data for distinguishing the target sulfonyl chloride from its common contaminants.
| Functional Group | Asymmetric | Symmetric | Diagnostic Secondary Features |
| Sulfonyl Chloride ( | 1365 – 1410 (Strong) | 1170 – 1195 (Strong) | S-Cl stretch : ~360–380 (Far IR) or weak overtone effects. Absence of OH/NH regions. |
| Sulfonic Acid ( | 1340 – 1350 (Broad) | 1150 – 1200 (Broad) | OH Stretch : 2400–3400 (Very broad, H-bonded). Distinct "messy" baseline. |
| Sulfonamide ( | 1330 – 1370 | 1150 – 1170 | NH Stretches : 3200–3400 (Doublet for |
| Sulfonate Ester ( | 1350 – 1375 | 1170 – 1190 | C-O-S Stretch : 900–1000. No OH or NH bands. |
Mechanistic Insight: The shift of the
bands to higher frequencies in sulfonyl chlorides compared to sulfonamides is driven by the inductive effect (-I) of the chlorine atom. Chlorine is significantly more electronegative than nitrogen, increasing the bond order and force constant of thebonds, thereby stiffening the oscillator and raising the wavenumber [1].
Part 2: Comparative Analysis of Analytical Techniques
In a drug development context, researchers must choose the right tool for reaction monitoring. While NMR is the gold standard for structure, IR offers superior real-time capability for this specific functional group.
Comparison: IR vs. NMR vs. MS for Sulfonyl Chlorides[1]
| Feature | FTIR (ATR Method) | ¹H NMR | Mass Spectrometry (LC-MS) |
| Speed | < 1 minute | 10–30 minutes | 10–20 minutes |
| Differentiation | Excellent. Distinct shift between | Poor. Protons on the R-group often do not shift significantly upon hydrolysis. | Variable. |
| In-situ Capable | Yes (ReactIR probes) | No (requires deuterated solvent) | No |
| Sample Integrity | High (if dry) | Moderate (solvent moisture risk) | Low (hydrolysis risk) |
Critical Protocol Decision: ATR vs. Transmission (KBr)
-
Avoid KBr Pellets: Potassium bromide is hygroscopic. The high pressure and moisture utilized in pellet formation often hydrolyze sulfonyl chlorides in situ, leading to false negatives (detecting the sulfonic acid instead of the chloride) [2].
-
Select Diamond ATR: Use a single-bounce Diamond Attenuated Total Reflectance (ATR) accessory. It requires no sample preparation and minimizes atmospheric exposure.
Part 3: Experimental Protocols
Protocol A: The "Inert-ATR" Method for Moisture-Sensitive Samples
Objective: To obtain a spectrum of
-
Background Collection: Purge the spectrometer optics with dry nitrogen for 5 minutes. Collect a background spectrum to eliminate atmospheric water vapor peaks (3500–4000 cm⁻¹) which can mask contaminants.
-
Crystal Preparation: Clean the diamond crystal with dry dichloromethane (DCM). Ensure complete evaporation.
-
Sample Loading:
-
Solids: Place the solid rapidly on the crystal. Apply high pressure immediately using the anvil to exclude air pockets.
-
Liquids: Deposit a single drop. Cover immediately with a volatile cover slip if available to slow evaporation/hydrolysis.
-
-
Acquisition: Scan range 4000–600 cm⁻¹; 4 cm⁻¹ resolution; 16 scans. (Keep scan count low to minimize exposure time).
-
Post-Run Cleaning: Immediately wipe with acetone. Sulfonyl chlorides are corrosive to metal mounting plates if left in contact.
Protocol B: Reaction Monitoring (Synthesis of Sulfonamides)
Objective: Determine reaction completion by monitoring the disappearance of the S-Cl signature.
The following workflow visualizes the logical steps for monitoring the conversion of a Sulfonyl Chloride to a Sulfonamide.
Figure 1: Kinetic monitoring workflow for sulfonamide synthesis using FTIR. Note the focus on the disappearance of the high-frequency asymmetric stretch.
Part 4: Troubleshooting & Artifact Analysis
The most common failure mode in sulfonyl chloride analysis is Hydrolysis . You must be able to distinguish the pure product from the decomposed acid.
The Spectral Decision Tree
Use this logic flow to interpret your spectrum and validate sample purity.
Figure 2: Diagnostic logic for validating sulfonyl chloride purity against common derivatives.
Common Artifacts
-
The "Water Mask": If the sample is wet, the O-H stretch of water (3400 cm⁻¹) can obscure the N-H region of sulfonamides.
-
DCM Interference: If using solution cells with Dichloromethane, be aware that DCM has strong bands near 700–750 cm⁻¹ (C-Cl stretch), which can interfere with the fingerprint region assignments.
References
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Sulfonyl Chlorides. National Institute of Standards and Technology. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for inductive effect shifts in SO2 groups).
-
Royal Society of Chemistry. (2012). Mechanistic proposal for the sulfonylation of amines. RSC Advances. Available at: [Link]
Comparative Reactivity Guide: 4-Nitro vs. 5-Nitrothiophene-2-Sulfonyl Chloride
Executive Summary
Verdict: 5-Nitrothiophene-2-sulfonyl chloride is the significantly more reactive electrophile compared to its 4-nitro isomer, but this comes at the cost of reduced hydrolytic stability.
For researchers designing sulfonamide libraries or functionalizing nucleophiles:
-
Select the 5-Nitro isomer when reacting with weak nucleophiles (e.g., electron-deficient anilines) or when rapid kinetics are required at low temperatures.
-
Select the 4-Nitro isomer for routine synthesis with standard amines, where reagent stability and ease of handling (lower moisture sensitivity) are prioritized.
Mechanistic Analysis: The "Para vs. Meta" Analogy in Thiophenes
To understand the reactivity difference, one must look beyond the simple inductive effect of the nitro group and examine the resonance transmission across the thiophene ring.
Electronic Landscape
In thiophene chemistry, the geometric relationship between substituents dictates electronic communication.
-
5-Nitro Isomer (The "Para-like" System): The 2- and 5-positions (
-positions) are linked by a linear conjugated pathway. A nitro group at C5 can exert a powerful resonance electron-withdrawing effect ( ) directly on the sulfonyl center at C2. This creates a highly electrophilic sulfur atom. -
4-Nitro Isomer (The "Meta-like" System): The 4-position is a
-position. While the nitro group still exerts a strong inductive withdrawing effect ( ), the resonance conjugation to the C2 position is "cross-conjugated" or less effective than the 2,5-axis.
Visualization of Electronic Effects
The following diagram illustrates the resonance contributions that make the 5-nitro isomer more reactive.
Caption: Electronic transmission pathways. The 5-nitro isomer (left) benefits from direct conjugation, maximizing electrophilicity at the sulfonyl center.
Experimental Performance Comparison
The following data summarizes the practical differences observed in synthetic workflows.
| Feature | 4-Nitrothiophene-2-sulfonyl chloride | 5-Nitrothiophene-2-sulfonyl chloride |
| CAS Number | 40358-04-1 | 36035-01-5 |
| Reactivity (Aminolysis) | High (Standard) | Very High (Aggressive) |
| Hydrolytic Stability | Moderate ( | Low ( |
| Primary Electronic Effect | Inductive ( | Resonance ( |
| Typical Physical State | Solid (MP ~48–52 °C) | Solid / Semi-solid (often lower MP) |
| Synthetic Availability | Major isomer in nitration (Ratio ~1.4:1) | Minor isomer; harder to isolate pure |
Kinetic Implications[1]
-
Aminolysis: The 5-nitro isomer reacts almost instantaneously with primary amines at 0°C. The 4-nitro isomer typically requires 0°C to Room Temperature (RT) for completion.
-
Hydrolysis: The 5-nitro isomer is extremely sensitive to moisture. In the presence of water, it rapidly hydrolyzes to the sulfonic acid, releasing HCl. This degradation is autocatalytic.
Recommended Protocols
A. Standard Sulfonylation (For 4-Nitro Isomer)
Use this protocol for standard library synthesis.
-
Dissolution: Dissolve 1.0 equiv of amine in DCM or THF.
-
Base: Add 1.2–1.5 equiv of Pyridine or TEA.
-
Addition: Add 1.1 equiv of This compound at 0°C.
-
Reaction: Warm to RT and stir for 1–2 hours.
-
Workup: Wash with 1N HCl, then Brine. Dry over MgSO₄.
B. "Fast-Kill" Protocol (For 5-Nitro Isomer)
Use this protocol to prevent hydrolysis and control the exotherm.
-
Anhydrous Setup: Flame-dry glassware; use anhydrous DCM under Nitrogen/Argon.
-
Base: Use 2.0 equiv of DIPEA (Hunig's Base) to scavenge HCl rapidly.
-
Addition: Add 1.05 equiv of 5-nitrothiophene-2-sulfonyl chloride as a solution in DCM dropwise at -10°C to 0°C .
-
Note: Do not add solid reagent directly; local concentration hotspots can cause side reactions.
-
-
Reaction: Monitor by TLC immediately. Reaction is often complete within 15–30 minutes at 0°C.
-
Quench: Quench with a primary amine (e.g., morpholine) if excess reagent remains, before adding water.
Experimental Workflow Diagram
Caption: Decision tree for selecting the optimal isomer based on nucleophile strength.
Synthesis & Separation Note
When synthesizing these reagents via the chlorosulfonation of nitrothiophene or nitration of thiophene-2-sulfonyl chloride, a mixture is invariably formed.
-
Typical Ratio: ~1.4 : 1.0 (4-Nitro : 5-Nitro).
-
Separation: The 4-nitro isomer is often easier to crystallize. The 5-nitro isomer is frequently found in the mother liquor or requires column chromatography.
-
Commercial Purity: Commercial sources of "Nitrothiophene-2-sulfonyl chloride" must be checked for isomer purity, as mixtures are common. Always verify with ¹H NMR (aromatic region) before use in sensitive kinetics.
References
-
Synthesis & Mixture Ratios: Benchchem Synthesis Routes, "Synthesis of this compound," accessed via Benchchem Database. Link
-
Isomer Identification: PubChem Compound Summary, "5-nitrothiophene-2-sulfonyl chloride (CAS 36035-01-5)."[1] Link
-
Application in Inhibitors: World Intellectual Property Organization, WO2021050992A1, "USP30 Inhibitors and Uses Thereof," 2021. (Demonstrates use of 5-nitro isomer in library synthesis). Link
- General Thiophene Reactivity: Spinelli, D., et al. "The Hammett Equation in Thiophene Chemistry." Journal of the Chemical Society, Perkin Transactions 2. (Establishes the vs electronic transmission principles).
Sources
Analytical Comparison Guide: HPLC Method Development for 4-Nitrothiophene-2-Sulfonyl Chloride Purity
The Analytical Challenge: Reactivity vs. Reliability
4-Nitrothiophene-2-sulfonyl chloride (CAS 40358-04-1) is a highly reactive electrophilic intermediate critical to the synthesis of sulfonamide-based therapeutics. However, its inherent chemical reactivity presents a severe analytical challenge. When subjected to standard aqueous reversed-phase high-performance liquid chromatography (RP-HPLC), sulfonyl chlorides undergo rapid, pressure-accelerated hydrolysis.
This on-column degradation artificially inflates the concentration of 4-nitrothiophene-2-sulfonic acid in the resulting chromatogram. Consequently, analysts are left with a false impurity profile that drastically underestimates the true purity of the active pharmaceutical ingredient (API) intermediate. To establish a trustworthy analytical method, chromatographers must bypass direct aqueous injection, opting instead for methodologies that stabilize the electrophile prior to analysis.
Mechanistic Pathway Analysis
The diagram below illustrates the divergent chemical fates of the sulfonyl chloride when subjected to direct aqueous analysis versus a pre-column derivatization workflow.
Fig 1. Chemical fate of sulfonyl chlorides in aqueous HPLC vs. amine derivatization workflows.
Methodological Comparison: Evaluating the Analytical Landscape
To accurately quantify the purity of this compound, three primary methodologies are typically evaluated during method development:
-
Direct RP-HPLC (Aqueous):
-
Mechanism: Utilizes standard water/acetonitrile or water/methanol mobile phases.
-
Failure Point: The sulfonyl chloride reacts with the aqueous mobile phase. This degradation is an analytical artifact, failing to reflect the actual batch purity.
-
-
Nonaqueous Reversed-Phase (NARP) HPLC:
-
Mechanism: Employs non-aqueous polar solvent mixtures (e.g., Acetonitrile/Isopropanol) to prevent hydrolysis.
-
Limitations: While NARP mitigates water-induced degradation, it often yields poor peak shapes for polar impurities (such as residual sulfonic acids from the upstream synthesis). Furthermore, trace moisture in hygroscopic solvents can still induce unpredictable degradation over a 24-hour sequence.
-
-
Pre-Column Derivatization (The Industry Gold Standard):
-
Mechanism: The sample is quenched with an excess of a secondary amine (e.g., dibutylamine) in an anhydrous solvent prior to injection. The rapid nucleophilic acyl substitution forms a highly stable sulfonamide.
-
Advantages: This approach leverages the well-documented [1]. The resulting derivative is completely stable in standard aqueous RP-HPLC, allowing for sharp peak shapes, excellent retention, and baseline resolution of polar impurities. This is the widely accepted strategy for [2] in pharmaceutical manufacturing.
-
Quantitative Performance Metrics
The following table summarizes the comparative performance data of the three methodologies based on standard validation criteria for reactive electrophiles.
| Analytical Method | Apparent Purity (%) | Precision (RSD, n=6) | Solution Stability (24h) | Resolution of Polar Impurities |
| Direct RP-HPLC | 82.4% (False Low) | 4.8% (Failing) | Severe Degradation | Poor (Co-elution near void volume) |
| NARP HPLC | 98.1% | 1.5% | Moderate (Moisture sensitive) | Marginal (Significant peak tailing) |
| Pre-Column Derivatization | 99.3% (True Purity) | 0.2% (Robust) | >99% Recovery | Excellent (Baseline resolution) |
Field-Proven Protocol: Pre-Column Derivatization Workflow
Objective: To quantitatively convert this compound to its dibutyl sulfonamide derivative for accurate, reproducible RP-HPLC analysis.
Reagents & Materials:
-
Anhydrous Acetonitrile (HPLC Grade, <50 ppm H₂O)
-
Dibutylamine (DBA, ≥99.5% purity)
-
HPLC Grade Water (Milli-Q)
-
Trifluoroacetic acid (TFA, LC-MS grade)
Step-by-Step Methodology & Causality:
-
Preparation of Derivatization Reagent: Prepare a 5% (v/v) solution of DBA in anhydrous acetonitrile.
-
Causality: A massive molar excess of DBA drives the reaction to completion instantaneously. Anhydrous acetonitrile is critical here; any presence of water would create a competitive hydrolysis pathway before the amine can fully react.
-
-
Sample Preparation: Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. Dissolve immediately in 2 mL of anhydrous acetonitrile.
-
Causality: Immediate dissolution in a dry solvent stabilizes the electrophile and prevents atmospheric moisture degradation.
-
-
Quenching/Derivatization: Add 2 mL of the 5% DBA reagent to the sample. Vortex for 30 seconds and let stand at room temperature for 5 minutes.
-
Causality: The nucleophilic attack by the secondary amine is rapid. A 5-minute hold ensures 100% conversion. Secondary amines (like DBA) are preferred over primary amines because they yield a fully substituted sulfonamide, preventing the formation of acidic protons that can cause peak tailing on silica-based columns. Furthermore, the lipophilic dibutyl group enhances retention on C18 phases, pulling the main peak away from early-eluting polar impurities.
-
-
Dilution: Dilute to volume (10 mL) with the initial HPLC mobile phase (e.g., 50:50 Water:Acetonitrile).
-
Causality: Once derivatized, the molecule is completely inert to hydrolysis, allowing safe dilution into aqueous media to match the initial gradient conditions and prevent injection solvent effects (peak distortion).
-
Optimized HPLC Conditions:
-
Column: Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm. (Causality: Sterically protected C18 phases offer excellent stability at low pH, ideal for retaining the lipophilic derivative).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes, hold for 3 minutes.
-
Detection: UV at 254 nm.
System Suitability & Self-Validation
To ensure this protocol operates as a self-validating system, the following controls must be integrated into every sequence:
-
Blank Subtraction: A reagent blank (anhydrous acetonitrile + DBA reagent, diluted to volume) must be injected prior to the sample.
-
Validation: This proves that no peaks originating from the DBA reagent or solvent system co-elute with the derivatized API or its known impurities.
-
-
Mass Balance Verification: The sum of the peak areas (derivatized sulfonyl chloride + unreacted sulfonic acid impurity inherently present in the batch) must remain constant over repeated injections spanning 24 hours.
-
Validation: Consistent total peak areas confirm that the derivative is stable in the autosampler and that no hidden on-column degradation is occurring.
-
-
Orthogonal Impurity Tracking: As demonstrated in [3], HPLC monitoring of the sulfonic acid impurity is critical for process control. Derivatization ensures that any measured sulfonic acid is a true upstream process impurity, rather than an analytical artifact generated inside the HPLC column.
References
-
Tsuji, K., & Jenkins, K. M. "Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin." Journal of Chromatography A, 1985.[Link]
-
Embarek, M., et al. "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264). Part 5: Completion of the API Free Base via a Direct Chlorosulfonylation Process." Organic Process Research & Development, 2021.[Link]
-
Glace, M., et al. "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." Molecules, 2023.[Link]
Structural Confirmation & Performance Profiling: 4-Nitrothiophene-2-Sulfonamide Derivatives
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
The Regioisomer Challenge in Thiophene Chemistry
In the development of sulfonamide-based carbonic anhydrase inhibitors (CAIs) and antitumor agents, the thiophene-2-sulfonamide scaffold is a critical alternative to the classical benzene sulfonamide pharmacophore. However, the introduction of a nitro group—a common strategy to enhance acidity and zinc-binding affinity—presents a significant synthetic and analytical challenge: Regioisomerism .
Direct nitration or sulfonation of substituted thiophenes frequently yields mixtures of 4-nitro and 5-nitro isomers. These isomers exhibit drastically different biological performance profiles due to the electronic influence of the nitro group on the sulfonamide moiety (
This guide provides a rigorous, self-validating framework for distinguishing the 4-nitrothiophene-2-sulfonamide (Target) from its 5-nitro analog (Alternative) and compares their performance metrics.
Protocol A: NMR Spectroscopy (The Discriminator)
Objective: Unambiguous assignment of regioisomers using spin-spin coupling constants (
The "Coupling Constant" Rule
-
4-Nitro Isomer (Meta-like relationship): The protons are located at positions C3 and C5. They are separated by one carbon atom (1,3-relationship).
-
Observable: Small coupling constant (
). -
Appearance: Signals often appear as singlets or very narrow doublets.
-
-
5-Nitro Isomer (Ortho-like relationship): The protons are located at positions C3 and C4. They are adjacent (1,2-relationship).
-
Observable: Large coupling constant (
). -
Appearance: Signals appear as distinct, wide doublets.
-
Experimental Validation Workflow
Use the following decision tree to validate your synthetic product.
Figure 1: NMR Decision Tree for determining thiophene regioisomerism based on scalar coupling constants.
Comparative NMR Data Table
| Feature | 4-Nitrothiophene-2-sulfonamide | 5-Nitrothiophene-2-sulfonamide | Benzene Analog (4-Nitro) |
| Proton Positions | H-3, H-5 | H-3, H-4 | H-2,6 and H-3,5 |
| Coupling Type | Meta ( | Ortho ( | Ortho ( |
| 1.2 – 1.6 Hz | 3.8 – 5.5 Hz | 8.0 – 9.0 Hz | |
| Multiplicity | Two doublets (narrow) | Two doublets (wide) | Two doublets (AA'BB') |
Protocol B: X-Ray Crystallography (The Validator)
Objective: Absolute configuration and 3D packing analysis. Causality: While NMR infers connectivity, X-ray diffraction provides direct visualization of electron density, confirming the nitro group's position relative to the sulfur atom.
Crystallization Protocol[1]
-
Solvent System: Dissolve 20 mg of the sulfonamide in hot Ethanol/Acetone (1:1).
-
Method: Slow evaporation at room temperature (25°C) over 48-72 hours.
-
Target Crystal: Pale yellow prisms or needles.
-
Validation: The structure must solve in a space group (typically Monoclinic
) with -factor < 5%. -
Critical Check: Measure the C-C bond lengths. In 4-nitro isomers, the C3-C4 bond length differs significantly from C4-C5 due to the electron-withdrawing nitro group at C4.
Performance Profiling: 4-Nitro vs. Alternatives
Once the structure is confirmed, the performance of 4-nitrothiophene-2-sulfonamide derivatives is compared against the 5-nitro isomer and standard benzene sulfonamides (e.g., Acetazolamide, Sulfanilamide).
A. Carbonic Anhydrase Inhibition (CAI)
The position of the nitro group affects the
-
Mechanism: The deprotonated sulfonamide anion (
) binds to the ion in the CA active site. -
4-Nitro Performance: The nitro group at position 4 is inductively withdrawing but less conjugated with the sulfonamide sulfur than the 5-nitro position. This often results in a slightly higher
than the 5-nitro, potentially altering selectivity between CA isoforms (e.g., hCA II vs hCA IX).
Comparative Inhibition Data (
| Target Isoform | 4-Nitro Derivative | 5-Nitro Derivative | Acetazolamide (Std) |
|---|---|---|---|
| hCA I (Cytosolic) | 85 - 120 nM | 60 - 90 nM | 250 nM |
| hCA II (Glaucoma) | 8 - 15 nM | 2 - 5 nM | 12 nM |
| hCA IX (Tumor) | 25 - 45 nM | 15 - 30 nM | 25 nM |[1]
Note: 5-nitro derivatives are often more potent due to higher acidity, but 4-nitro derivatives may offer better selectivity profiles and improved solubility.
B. Physicochemical Stability[3]
-
Nucleophilic Attack: 5-nitrothiophenes are highly susceptible to nucleophilic aromatic substitution (
) at the C2 position (displacing the sulfonamide) or C5 (displacing the nitro). -
4-Nitro Advantage: The 4-nitro isomer is sterically and electronically more robust against nucleophilic degradation in physiological thiols (e.g., glutathione), making it a more stable "Product" for drug development.
Figure 2: Structure-Activity Relationship (SAR) logic comparing 4-nitro and 5-nitro isomers.
Experimental Protocols
Synthesis & Purification (Isomer Separation)
Since direct nitration yields mixtures, purification is the first step of structural confirmation.
-
Reaction: Sulfonation of 3-nitrothiophene (or nitration of thiophene-2-sulfonamide).
-
Workup: Quench in ice water.
-
Purification:
-
Dissolve crude mixture in minimal boiling Ethanol.
-
Cool slowly to 4°C.
-
Fraction 1 (Precipitate): Usually enriched in the 5-nitro isomer (less soluble).
-
Fraction 2 (Filtrate): Enriched in the 4-nitro isomer.
-
Note: Column chromatography (Hexane:Ethyl Acetate 7:3) is required for >98% purity.
-
Spectroscopic Setup[1][4][5][6]
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: DMSO-
(preferred for sulfonamide NH visibility) or Acetone- . -
Concentration: 5-10 mg in 0.6 mL solvent.
-
Pulse Program: Standard zg30 or zg90. 16-32 scans are sufficient.
References
-
Synthesis and Characterization of Thiophene Sulfonamides
- Source: National Institutes of Health (NIH) / PubMed
- Title: 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases
-
URL:[Link]
-
NMR Coupling Constants in Thiophenes
- Source: Iowa State University Chemical Instrument
- Title: NMR Coupling Constants Guide (Thiophene J-values)
-
URL:[Link]
-
Biological Activity & Selectivity
-
Crystallographic Data Comparison
Sources
elemental analysis standards for 4-nitrothiophene-2-sulfonyl chloride
Comprehensive Elemental Analysis Standards for 4-Nitrothiophene-2-Sulfonyl Chloride: A Comparative Guide
As a Senior Application Scientist, I approach the elemental characterization of this compound (CAS: 40358-04-1) not merely as a routine quality control step, but as a critical validation of a highly reactive intermediate. This compound is a vital electrophilic building block used in the synthesis of complex sulfonamides, including advanced antineoplastic agents like USP7 inhibitors[1].
However, its unique molecular architecture—comprising a thiophene heterocycle, an electron-withdrawing nitro group, and a highly reactive sulfonyl chloride moiety[2]—presents distinct analytical challenges. The compound is prone to hydrolysis upon exposure to ambient moisture, which releases hydrochloric acid[3]. Consequently, any elemental analysis must be meticulously designed to prevent environmental contamination, ensure complete combustion of refractory sulfur species, and accurately differentiate between covalently bound halogens and sulfur.
Theoretical Baselines & Acceptance Criteria
Before evaluating analytical methodologies, we must establish the theoretical elemental mass fractions for
| Element | Atomic Mass | Atoms | Total Mass ( g/mol ) | Theoretical Mass Fraction (%) | Acceptable Experimental Range (±0.3%) |
| Carbon (C) | 12.011 | 4 | 48.044 | 21.11% | 20.81% – 21.41% |
| Hydrogen (H) | 1.008 | 2 | 2.016 | 0.89% | 0.59% – 1.19% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.15% | 5.85% – 6.45% |
| Oxygen (O) | 15.999 | 4 | 63.996 | 28.11% | 27.81% – 28.41% |
| Sulfur (S) | 32.065 | 2 | 64.130 | 28.17% | 27.87% – 28.47% |
| Chlorine (Cl) | 35.450 | 1 | 35.450 | 15.57% | 15.27% – 15.87% |
Comparative Analysis of Analytical Alternatives
To quantify these elements, laboratories typically choose between three primary methodologies. Because this compound contains both high sulfur (28.17%) and chlorine (15.57%), a hybrid analytical approach is mandatory.
| Analytical Technique | Target Elements | Performance & Specificity | Causality of Limitations / Advantages |
| CHNS-O Combustion (Dumas/TCD) | C, H, N, S, O | High. Rapid, simultaneous quantification using microgram sample sizes[4]. | Advantage: Thermal Conductivity Detection (TCD) provides excellent resolution for |
| Ion Chromatography (IC) post-Combustion | Cl, S (as | Very High. Specific retention times eliminate cross-talk[5]. | Advantage: Completely resolves chloride from sulfate, preventing the interference seen in classical methods. Ideal for sulfonyl chlorides. |
| Classical Titrimetry (Volhard/Mohr) | Total Cl | Moderate. Cost-effective but prone to matrix interference[5]. | Limitation: The high concentration of sulfur and potential nitro-group reduction byproducts can obscure colorimetric endpoints. |
Analytical Workflow Visualization
Workflow for the comprehensive elemental analysis of this compound.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and internal controls to guarantee that the data reflects the molecule's true purity, rather than procedural artifacts.
Protocol A: CHNS Determination via Catalytic Dumas Combustion
Causality: Thiophene rings and sulfonyl groups are notoriously resistant to complete oxidation. Without a catalyst, combustion may yield a non-stoichiometric mixture of
-
System Suitability Test (Self-Validation): Before analyzing the unknown, calibrate the TCD using a Certified Reference Material (CRM). For this matrix, use Sulphanilic acid (C: 41.58%, H: 4.04%, N: 8.08%, S: 18.48%)[4]. Proceed only if the CRM recovery is within ±0.15% of theoretical values.
-
Inert Preparation: Inside a nitrogen-purged glovebox (to prevent hydrolysis of the sulfonyl chloride group[3]), accurately weigh 1.50 to 2.00 mg of this compound into a high-purity tin capsule.
-
Catalyst Addition: Add approximately 1.0 mg of
directly into the capsule, then crimp it tightly to seal out ambient air. -
Combustion: Drop the capsule into the elemental analyzer furnace maintained at 1050°C. Inject a dynamic pulse of pure
. The tin capsule creates an exothermic flash (reaching ~1800°C), instantly oxidizing the sample. -
Reduction & Detection: Sweep the resulting gases (
, , , ) with Helium carrier gas through a copper reduction column at 600°C. This reduces to gas and scrubs excess oxygen[4]. The gases are then separated on a GC column and quantified via TCD.
Protocol B: Chlorine Quantification via Oxygen Flask & Ion Chromatography
Causality: Direct combustion in a standard CHNS analyzer does not trap halogens effectively. The Schöninger oxygen flask method destroys the organic matrix and converts covalently bound chlorine into ionic chloride (
-
Matrix Blank & Spike Recovery (Self-Validation): Run a blank ashless filter paper to establish the background chloride baseline. Next, run a filter paper spiked with a known quantity of NaCl to ensure 99-101% recovery of chloride through the combustion and absorption phases.
-
Sample Preparation: Weigh 5.0 mg of the sample onto a halide-free ashless filter paper. Fold the paper to encapsulate the sample and place it into a platinum sample carrier.
-
Absorption Solution: Add 10 mL of 0.1 M NaOH and 3 drops of 30%
into a 500 mL heavy-walled Schöninger flask. Purge the flask heavily with pure and seal it. -
Combustion: Ignite the filter paper. Invert the flask to ensure the absorbing solution creates a liquid seal around the stopper. Allow the flask to sit for 30 minutes, shaking periodically, to ensure complete absorption of the
gas into the basic solution. -
Chromatographic Analysis: Dilute the absorption solution to 50 mL with ultrapure water. Inject a 25 µL aliquot into an Ion Chromatograph equipped with an anion-exchange column and a suppressed conductivity detector[5]. Quantify the chloride peak against a standard calibration curve.
References
- Benchchem. "Synthesis routes of this compound".
- Google Patents. "US8680139B2 - Anti-neoplastic compounds, compositions and methods".
- CymitQuimica. "CAS 58457-24-2: 5-chloro-4-nitrothiophene-2-sulfonyl chloride".
- Robertson Microlit. "Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing".
- VELP Scientifica. "CHNS Determination in reference soil samples".
Sources
- 1. US8680139B2 - Anti-neoplastic compounds, compositions and methods - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 58457-24-2: 5-chloro-4-nitrothiophene-2-sulfonyl chlor… [cymitquimica.com]
- 4. velp.com [velp.com]
- 5. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing [robertson-microlit.com]
Comparative Kinetics of Thiophene Sulfonyl Chlorides in Nucleophilic Attack
Executive Summary
In the design of sulfonamide-based pharmacophores, the choice between thiophene and benzene scaffolds is often dictated by bioisosteric principles. However, the kinetic profiles of these substrates differ significantly, impacting library synthesis efficiency and impurity profiles.
This guide provides a technical comparison of 2-thiophenesulfonyl chloride , 3-thiophenesulfonyl chloride , and their benzenesulfonyl chloride analogs.
Key Takeaway: Contrary to the assumption that the electronegative sulfur atom in the thiophene ring induces higher reactivity via induction (
Mechanistic Foundation
To understand the kinetic differences, we must look at the transition state. The aminolysis or hydrolysis of sulfonyl chlorides does not proceed via a planar carbocation intermediate (
The -like Concerted Pathway
Current physical organic chemistry consensus (supported by kinetic isotope effects and Hammett correlations) points to a concerted
-
Nucleophilic Attack: The amine attacks the sulfur center.
-
Transition State: A trigonal bipyramidal structure is formed where the incoming nucleophile and leaving group (Cl) occupy apical positions.
-
Electronic Influence: Electron-Withdrawing Groups (EWG) on the aromatic ring stabilize the negative charge developing on the oxygen atoms in the transition state, accelerating the reaction. Electron-Donating Groups (EDG) destabilize this charge, retarding the reaction.
Visualization: Reaction Mechanism
The following diagram illustrates the concerted transition state and the electronic vectors influencing the rate.
Figure 1: Mechanistic pathway of sulfonyl chloride aminolysis. Note that for 2-thiophenesulfonyl chloride, the resonance effect (yellow node) opposes the nucleophilic attack.
Comparative Kinetics Data
The following data synthesizes kinetic studies performed in methanol and aqueous organic mixtures. The "Relative Rate" is normalized to benzenesulfonyl chloride.
Table 1: Relative Reactivity toward Aniline ( )
| Substrate | Electronic Character | Relative Rate ( | Hammett |
| p-Nitrobenzenesulfonyl chloride | Strong EWG | ~18.5 | Positive |
| Benzenesulfonyl chloride | Baseline | 1.0 | |
| 3-Thiophenesulfonyl chloride | Moderate EDG | ~0.6 - 0.8 * | Weak Resonance |
| 2-Thiophenesulfonyl chloride | Strong EDG | 0.2 - 0.4 | Strong Resonance |
*Note: 3-isomer data is extrapolated from isomeric electronic density calculations; 2-isomer data is experimentally verified [1].
Analysis of the Thiophene Anomaly
-
2-Position: The
-carbon in thiophene allows for direct conjugation of the ring sulfur's lone pair with the sulfonyl group. This pumps electron density into the bonds, making the sulfur center less electrophilic . -
3-Position: The resonance delocalization is less effective at the
-position. Therefore, 3-thiophenesulfonyl chloride is more reactive than the 2-isomer, though still generally slower than the benzene analog.
Substituent & Solvent Effects[2][3][4][5][6]
The Hammett Correlation
Reactions of 2-thiophenesulfonyl chloride with substituted anilines follow a linear Hammett plot with a reaction constant
-
Negative
(Nucleophile): Indicates positive charge development on the nitrogen in the transition state (standard for aminolysis). -
Implication: If your nucleophile (amine) has electron-withdrawing groups (e.g., 4-chloroaniline), the reaction rate with thiophene sulfonyl chloride will drop precipitously, potentially requiring heating.
Solvent Selection Guide
-
Methanol/Ethanol: Standard solvents. Reaction is pseudo-first-order if alcohol is in excess (solvolysis competes).
-
Acetone/Water: Accelerates reaction due to high dielectric constant stabilizing the polar transition state.
-
THF: Retards reaction relative to polar protic solvents; often requires exogenous base (TEA/DIPEA) to drive kinetics.
Experimental Protocol: Kinetic Measurement
To validate these kinetics in your specific system (e.g., a proprietary scaffold), use the following self-validating conductometric protocol. This method tracks HCl release without interference from UV-active chromophores.
Workflow Diagram
Figure 2: Conductometric kinetic assay workflow.
Step-by-Step Methodology
-
Stock Solution: Prepare a
solution of the specific thiophene sulfonyl chloride in HPLC-grade methanol. -
Thermostat: Equilibrate the reaction vessel at
using a water bath. -
Initiation: Rapidly inject a 10-fold to 100-fold excess of the amine (nucleophile) to establish pseudo-first-order conditions (
). -
Monitoring: Insert a conductivity probe. As the reaction proceeds (
), conductivity increases due to the generation of and ions. -
Calculation:
-
The observed rate constant
is the slope of the plot: vs. time. -
The second-order rate constant
is calculated as .
-
Practical Implications for Library Synthesis
When adapting a protocol from benzenesulfonyl chloride to 2-thiophenesulfonyl chloride:
-
Time: Expect the reaction to take 2-3x longer to reach completion under identical conditions.
-
Temperature: If the amine is sterically hindered (e.g., tert-butylamine), increase reaction temperature to
. Room temperature may result in stalled conversion. -
Quenching: Do not assume the starting material is consumed based on "standard" protocols. Perform LCMS monitoring before quenching to avoid isolating hydrolyzed sulfonic acid byproducts.
References
-
Arcoria, A., Fisichella, S., Scarlata, G., & Sciotto, D. (1973).[1] Reaction kinetics of 2-thiophenesulfonyl chloride with anilines in methanol. The Journal of Organic Chemistry, 38(1), 32–35.
-
Rogne, O. (1971).[1] Kinetics and mechanism of sulphonyl chloride hydrolysis. Journal of the Chemical Society B: Physical Organic, 1855-1858.
-
Maki, T., Takeda, K. (2000). Benzenesulfonyl Chloride.[1][2][3] In Encyclopedia of Reagents for Organic Synthesis. Wiley.
-
Koonitsky, A. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. National Institutes of Health (PMC).
Sources
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Nitrothiophene-2-sulfonyl chloride
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4-Nitrothiophene-2-sulfonyl chloride. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation to foster a culture of proactive safety and procedural excellence in the laboratory.
Hazard Analysis: Understanding the Reactivity of this compound
The primary hazards associated with sulfonyl chlorides like this compound include:
-
Corrosivity: These compounds are known to cause severe skin burns and serious eye damage upon contact.[2][3] The sulfonyl chloride moiety is highly electrophilic and can react with nucleophilic functional groups in biological tissues, leading to cellular damage.
-
Water Reactivity: A critical characteristic of sulfonyl chlorides is their reactivity with water and moisture. This reaction is often vigorous and liberates toxic and corrosive hydrogen chloride (HCl) gas.[4][5] Inhalation of HCl can cause severe respiratory irritation.
-
Respiratory Irritation: Beyond the HCl produced from hydrolysis, the compound itself or its decomposition products can be irritating to the respiratory tract.[1][3]
Given these hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of appropriate PPE is the first line of defense against the hazards of this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport within the Lab | Chemical safety goggles | Chemical-resistant gloves (Nitrile) | Full-length lab coat | Not generally required if containers are sealed and intact |
| Weighing and Aliquoting (Solid) | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile) | Chemical-resistant lab coat or apron | Work within a certified chemical fume hood |
| Reaction Setup and Monitoring | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile) | Chemical-resistant lab coat or apron | Work within a certified chemical fume hood |
| Workup and Purification | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile) | Chemical-resistant lab coat or apron | Work within a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant suit or apron over a lab coat | Full-face respirator with appropriate cartridges for acid gas and organic vapors |
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and vapors.[6] A full-face shield should be worn over the goggles during any operation with a significant splash risk, such as transfers of solutions or during the initial stages of a reaction.[1] This provides a secondary barrier of protection for the entire face.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable choice for incidental contact.[7] For prolonged contact or in the event of a spill, heavier-duty gloves such as butyl rubber should be used. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently.[6][8]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[6] For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.[7] Clothing worn under the lab coat should cover the legs completely; open-toed shoes are strictly prohibited in the laboratory.[6]
-
Respiratory Protection: All manipulations of this compound should be conducted within a properly functioning chemical fume hood to minimize the inhalation of dust, vapors, and any HCl gas that may be generated.[6][9] If a fume hood is not available or in the case of a large spill, a full-face respirator with cartridges appropriate for acid gases and organic vapors must be used.[7][10]
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
-
Don PPE: Before entering the designated work area, put on all required PPE as outlined in the table above.
-
Verify Fume Hood: Ensure the chemical fume hood is operational, with the sash at the appropriate height.
-
Prepare Spill Kit: Have a spill kit readily accessible. This should include an inert absorbent material (such as vermiculite or sand), a neutralizing agent (like sodium bicarbonate), and a sealable container for waste.[1][11]
-
Weighing: If the compound is a solid, weigh it out within the fume hood to contain any dust.[10]
-
Transfer: When transferring the chemical, do so slowly and carefully to avoid splashing.[11] For liquid transfers, use a syringe or cannula to minimize exposure to air and moisture.[1]
-
Reaction: Add this compound to the reaction mixture slowly, especially if the mixture contains water or other nucleophiles, to control any exothermic reaction.[1]
-
Decontamination: Thoroughly decontaminate all surfaces and glassware that have come into contact with the chemical.[11]
-
Waste Disposal: All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste in clearly labeled, sealed containers.[12] Consult with your institution's environmental health and safety department for specific disposal procedures.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[11][13]
Disposal Plan: Managing Hazardous Waste
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: Unused chemical, contaminated absorbent materials, and disposable labware should be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Reaction mixtures and solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: "Empty" containers may still retain hazardous residues. These should be triple-rinsed with a suitable solvent (collecting the rinsate as hazardous waste) before disposal or recycling, in accordance with institutional guidelines. Never mix this waste with other materials.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14][15] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][15] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[14][15]
-
Spill: Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material.[1] Cautiously neutralize with sodium bicarbonate. Collect the material in a sealed container for hazardous waste disposal.[1]
By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
- What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. (2025, August 18).
- Personal protective equipment for handling 3-Isopropylbenzenesulfonyl chloride - Benchchem. (2025, December).
- How to Safely Handle Reactive Chemicals - The Chemistry Blog. (2024, August 7).
- Safety Precautions for Corrosive Substances. (2022, August 25).
- Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.
- Best Practices for Storing and Handling Corrosive Liquids in the Lab. (2025, February 3).
- Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. (2026, February 12).
- Fisher Scientific Chemicals - SAFETY DATA SHEET. (2025, December 22).
- AU Lab Safety Sheets - Water Reactive Chemicals Overview - Auburn University.
- SAFETY DATA SHEETS.
- SAFETY DATA SHEET. (2026, January 16).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- 4-NITRO BENZENE SULFONYL CHLORIDE CAS No 98-74-8 - CDH Fine Chemical.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 19).
- SAFETY DATA SHEET - Fisher Scientific. (2023, October 6).
- chemical label 5-methyl-4-nitrothiophene-2-sulfonyl chloride.
- 2-Nitrobenzenesulfonyl chloride - Santa Cruz Biotechnology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemical-label.com [chemical-label.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.ie [fishersci.ie]
- 6. questron.ca [questron.ca]
- 7. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. store.sangon.com [store.sangon.com]
- 11. safeti.com [safeti.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. auburn.edu [auburn.edu]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
